SR9243
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFEJFTCLKXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SR9243
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). By binding to these nuclear receptors, this compound effectively represses their transcriptional activity, leading to the downregulation of key genes involved in cellular metabolism, particularly lipogenesis and glycolysis. This targeted inhibition of metabolic pathways crucial for rapid cell growth and proliferation has positioned this compound as a promising therapeutic candidate, especially in the context of oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: LXR Inverse Agonism
This compound functions as an inverse agonist of both LXRα (NR1H3) and LXRβ (NR1H2). Unlike agonists which activate the receptor, or antagonists which block agonist activity, an inverse agonist reduces the constitutive activity of the receptor. This compound achieves this by promoting the recruitment of corepressor proteins to the LXR/Retinoid X Receptor (RXR) heterodimer on the DNA. This stabilization of the corepressor complex actively represses the transcription of LXR target genes.[1]
The primary consequence of LXR inhibition by this compound is the coordinated downregulation of genes integral to two fundamental metabolic processes that are often dysregulated in cancer:
-
Lipogenesis: this compound significantly suppresses the expression of key lipogenic enzymes and transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[2][3][4] By inhibiting de novo fatty acid synthesis, this compound deprives cancer cells of essential building blocks for membrane biogenesis and signaling molecules.
-
Glycolysis: this compound has been shown to inhibit the Warburg effect, the metabolic shift towards aerobic glycolysis observed in many cancer cells. It achieves this by downregulating the expression of key glycolytic enzymes.[5] This disruption of glucose metabolism limits the energy production and biosynthetic precursors necessary for rapid tumor growth.
Recent studies have also elucidated a role for this compound in modulating the AMPK/mTOR signaling pathway, particularly in the context of inflammation. This compound treatment has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and reduce the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).[5][6] This suggests a broader impact on cellular energy sensing and regulation of protein synthesis and cell growth.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | PC3 | ~15-104 nM (approx.) | --INVALID-LINK--[1] |
| DU-145 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |
| SW620 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |
| HT29 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |
| HOP-62 | ~15-104 nM (approx.) | --INVALID-LINK--[1] | |
| NCI-H23 | ~15-104 nM (approx.) | --INVALID-LINK--[1] |
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Parameter | Value | Reference |
| Binding Affinity (LXRα) | Not explicitly reported as a Kᵢ value. This compound enhances LXRα-corepressor interaction. | --INVALID-LINK-- |
| Binding Affinity (LXRβ) | Not explicitly reported as a Kᵢ value. This compound enhances LXRβ-corepressor interaction. | --INVALID-LINK-- |
Table 2: Receptor Binding Affinity of this compound
Experimental Protocols
LXR Luciferase Reporter Assay
This assay is used to quantify the inverse agonist activity of this compound on LXR-mediated transcription.
Materials:
-
HEK293T cells
-
Lipofectamine 2000 (Invitrogen)
-
Opti-MEM Reduced Serum Medium (Gibco)
-
DMEM with 10% FBS
-
pCMX-hLXRα or pCMX-hLXRβ expression vector
-
(LXRE)₃-tk-luc reporter vector
-
pRL-TK (Renilla luciferase control vector)
-
This compound
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Seed HEK293T cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
For each well, prepare a transfection mix in Opti-MEM containing the LXR expression vector, the LXRE reporter vector, and the Renilla control vector.
-
Add Lipofectamine 2000 to the DNA mixture, incubate for 20 minutes at room temperature, and then add the complex to the cells.
-
After 6 hours of incubation, replace the transfection medium with fresh DMEM containing 10% FBS and varying concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time PCR (RT-qPCR) for LXR Target Genes
This protocol details the measurement of mRNA expression levels of LXR target genes involved in lipogenesis.
Materials:
-
Cancer cell lines (e.g., SW620, PC3)
-
This compound
-
RNeasy Mini Kit (Qiagen)
-
iScript cDNA Synthesis Kit (Bio-Rad)
-
iTaq Universal SYBR Green Supermix (Bio-Rad)
-
RT-qPCR instrument
-
Primers for human SREBP-1c, FASN, SCD1, and a housekeeping gene (e.g., GAPDH).
Primer Sequences:
-
hSREBP-1c Forward: 5'-ACTTCTGGAGGCATCGCAAGCA-3'[7]
-
hSREBP-1c Reverse: 5'-AGGTTCCAGAGGAGGCTACAAG-3'[7]
-
hFASN Forward: 5'-TTCTACGGCTCCACGCTCTTCC-3'[7]
-
hFASN Reverse: 5'-GAAGAGTCTTCGTCAGCCAGGA-3'[7]
-
hSCD1 Forward: 5'-CCTGGTTTCACTTGGAGCTGTG-3'[7]
-
hSCD1 Reverse: 5'-TGTGGTGAAGTTGATGTGCCAGC-3'[7]
-
hGAPDH Forward: 5'-CAAGGCTGAGAACGGGAAG-3'[7]
-
hGAPDH Reverse: 5'-TGAAGACGCCAGTGGACTC-3'[7]
Protocol:
-
Plate cancer cells and treat with desired concentrations of this compound or vehicle for 24-48 hours.
-
Isolate total RNA using the RNeasy Mini Kit.
-
Synthesize cDNA from 1 µg of total RNA using the iScript cDNA Synthesis Kit.
-
Perform RT-qPCR using the iTaq Universal SYBR Green Supermix with the specified primers.
-
Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis for AMPK/mTOR Pathway
This protocol is for assessing the phosphorylation status of key proteins in the AMPK/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Phospho-AMPKα (Thr172) (Cell Signaling Technology, #2535)
-
Total AMPKα (Cell Signaling Technology, #2532)
-
Phospho-mTOR (Ser2448) (Cell Signaling Technology, #2971)[8]
-
Total mTOR (Cell Signaling Technology, #2983)
-
GAPDH (as loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate (Thermo Fisher Scientific)
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Matrigel (Corning)
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween-80 in saline)
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10⁶ SW620 cells mixed with Matrigel into the flank of each mouse.[9][10]
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).[9]
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle daily.[14]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 4. SREBP-1c as a molecular bridge between lipogenesis and cell cycle progression of clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbs.com [ijbs.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In vitro and in vivo sensitization of SW620 metastatic colon cancer cells to CDDP-induced apoptosis by the nitric oxide donor DETANONOate: Involvement of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR9243: A Potent Liver X Receptor (LXR) Inverse Agagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a detailed overview of SR9243. It is intended for research and informational purposes only and does not constitute medical advice.
Executive Summary
This compound is a synthetic small molecule that has garnered significant attention in preclinical research for its potent anti-cancer and metabolic regulatory properties. Contrary to some initial classifications, extensive research has demonstrated that this compound does not function as a Rev-Erbα antagonist. Instead, it is a highly selective and potent Liver X Receptor (LXR) inverse agonist .[1][2][3][4] This guide will provide a comprehensive technical overview of this compound, focusing on its true mechanism of action, its effects on cellular metabolism, and its therapeutic potential, particularly in oncology. We will detail its chemical properties, summarize key quantitative data, provide representative experimental protocols, and visualize the underlying signaling pathways.
Chemical Properties and Structure
This compound is a sulfonamide derivative designed to provide systemic exposure, unlike its predecessor SR9238 which was developed as a liver-selective compound.
| Property | Value |
| IUPAC Name | N-(4-(4-((4-bromobenzyl)(2,4,6-trimethylphenyl)sulfamoyl)piperidin-1-yl)phenyl)methanesulfonamide |
| Molecular Formula | C₃₁H₃₂BrN₄O₄S₂ |
| Molecular Weight | 626.62 g/mol |
| CAS Number | 1613028-81-1 |
| Appearance | White to off-white solid |
Mechanism of Action: LXR Inverse Agonism
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[5][6] They form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes.
In the absence of an activating ligand, the LXR/RXR heterodimer can be bound to corepressor proteins (e.g., NCoR, SMRT), maintaining a basal level of gene expression. Upon binding of an agonist (like oxysterols), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which upregulates gene transcription.
This compound functions as an inverse agonist . Instead of activating the receptor, it stabilizes the interaction between LXR and its corepressors (NCoR and SMRT).[1] This enhanced repression leads to a potent downregulation of LXR-mediated gene expression to below basal levels.[1] Studies have shown that this compound is highly selective for LXRα and LXRβ, with no significant activity on other nuclear receptors at effective concentrations.[1]
Signaling Pathway of LXR and this compound's Point of Intervention
Biological Effects and Therapeutic Potential
The primary therapeutic potential of this compound, as explored in preclinical studies, lies in its ability to selectively target metabolic pathways that are dysregulated in cancer cells.
Anti-Cancer Activity
Many cancer cells exhibit a metabolic reprogramming known as the "Warburg effect" (aerobic glycolysis) and become heavily reliant on de novo lipogenesis (fatty acid synthesis) to support rapid proliferation. LXR directly regulates key genes in both of these pathways.[1][2]
By potently repressing LXR, this compound simultaneously inhibits two major energy sources for cancer cells:
-
Inhibition of Lipogenesis: this compound significantly downregulates the expression of key lipogenic genes, including SREBP-1c (a master regulator of lipogenesis), FASN (Fatty Acid Synthase), and SCD1 (Stearoyl-CoA Desaturase-1).[1][7] This depletes the cancer cells of essential lipids needed for membrane synthesis and signaling, leading to apoptosis.
-
Disruption of the Warburg Effect: this compound also suppresses the expression of critical glycolytic enzymes, thereby cutting off a major source of ATP and biosynthetic precursors for the cancer cells.[1]
A key finding is that this compound is selectively cytotoxic to cancer cells while showing minimal toxicity to non-malignant cells.[1] This selectivity is attributed to the fact that normal cells are not as "addicted" to these specific metabolic pathways and can acquire necessary lipids from external sources.
Logical Flow of this compound's Anti-Cancer Mechanism
Other Therapeutic Areas
-
Non-alcoholic Steatohepatitis (NASH): In animal models of NASH, this compound has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[2][8]
-
Rheumatoid Arthritis (RA): this compound has demonstrated the ability to attenuate adjuvant-induced arthritis in rat models by inhibiting the polarization and activation of pro-inflammatory M1 macrophages.[8][9]
Quantitative Data
In Vitro Efficacy: IC₅₀ Values
This compound demonstrates potent cytotoxicity against a range of human cancer cell lines at nanomolar concentrations.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| PC3 | Prostate Cancer | ~15 - 104 |
| DU-145 | Prostate Cancer | ~15 - 104 |
| SW620 | Colorectal Cancer | ~15 - 104 |
| HT29 | Colorectal Cancer | ~15 - 104 |
| HOP-62 | Lung Cancer | ~15 - 104 |
| NCI-H23 | Lung Cancer | ~15 - 104 |
| Data compiled from multiple sources.[1][3][4] |
In Vivo Efficacy and Observations
In vivo studies in murine models have corroborated the anti-tumor effects of this compound.
| Model | Cancer Type | Dosage | Key Outcomes |
| SW620 Xenograft | Colon Cancer | 30-60 mg/kg | Dose-dependent reduction in tumor growth. |
| DU-145 Xenograft | Prostate Cancer | 60 mg/kg | Substantial reduction in tumor growth. |
| LLC1 Syngeneic | Lewis Lung Carcinoma | 60 mg/kg | Profoundly inhibited tumor growth. |
| Ob/Ob Mice (High-Fat Diet) | Metabolic Model | Not specified | Suppressed hepatic steatosis. |
| Data compiled from multiple sources.[1] |
Notably, effective anti-tumor doses of this compound did not induce weight loss, hepatotoxicity, or systemic inflammation in these models.[1]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized from standard procedures and should be optimized for specific experimental conditions.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cells (e.g., PC3, SW620) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from low nM to high µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound affects the binding of LXR to the promoter regions of its target genes.
-
Cell Treatment & Cross-linking: Treat cells (e.g., HepG2) with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours). Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis & Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a sonication buffer and shear the chromatin to fragments of 200-1000 bp using a sonicator.
-
Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for LXRα or LXRβ. An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard PCR purification kit.
-
Analysis (qPCR): Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the LXRE-containing promoter regions of target genes (e.g., FASN, SREBP-1c). Analyze the results to determine the change in LXR occupancy at these promoters upon this compound treatment.
Experimental Workflow for a Tumor Xenograft Study
Conclusion
This compound is a potent and selective LXR inverse agonist with significant therapeutic potential, particularly in oncology. Its unique mechanism of dually targeting the Warburg effect and de novo lipogenesis provides a powerful strategy for selectively inducing apoptosis in cancer cells that are metabolically reprogrammed for rapid growth. The compound has demonstrated a favorable safety profile in preclinical models, showing efficacy without the toxicity often associated with systemic metabolic inhibitors. Further research into its pharmacokinetic properties and clinical development is warranted to translate these promising preclinical findings into effective therapies for cancer and other metabolic diseases.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LXRα Regulates Hepatic ChREBPα Activity and Lipogenesis upon Glucose, but Not Fructose Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SR9243: A Technical Whitepaper on the LXR Inverse Agonist Targeting Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). Developed as a systemically available compound, this compound has demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its primary mechanism of action involves the suppression of LXR-mediated transcription of genes crucial for cellular metabolism, particularly those involved in de novo lipogenesis and glycolysis—pathways frequently hijacked by cancer cells to support rapid proliferation and survival. By inducing the recruitment of corepressors to LXR, this compound effectively rewires the metabolic landscape of tumor cells, leading to apoptosis and reduced tumor growth without significant toxicity to normal tissues. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a novel therapeutic agent.
Discovery and Development
This compound was rationally designed based on the chemical scaffold of an earlier LXR inverse agonist, SR9238.[1] While SR9238 was characterized by a rapidly metabolized ester moiety, limiting its systemic exposure and rendering it "liver-selective," this compound was engineered for enhanced metabolic stability and systemic availability, making it suitable for broader anti-cancer applications.[1]
Chemical Structure
Mechanism of Action
This compound functions as a high-affinity inverse agonist of both LXRα and LXRβ. Unlike LXR agonists which activate the receptor, or antagonists which block agonist activity, an inverse agonist reduces the basal, ligand-independent activity of the receptor. This compound achieves this by stabilizing a conformation of the LXR ligand-binding domain that promotes the recruitment of transcriptional corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[1] This enhanced interaction between LXR and its corepressors leads to the potent, dose-dependent suppression of LXR target gene transcription below basal levels.[1][2][3]
The primary downstream effect of this compound is the disruption of two key metabolic pathways critical for cancer cell proliferation: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[4]
Signaling Pathways
This compound directly inhibits the LXR-mediated expression of key lipogenic and glycolytic genes. By binding to LXR, it induces the recruitment of corepressor complexes (NCoR/SMRT) to LXR response elements (LXREs) in the promoter regions of target genes, actively repressing their transcription. This leads to a significant reduction in the synthesis of fatty acids and cholesterol, as well as a dampening of the high glycolytic rate characteristic of many cancers.
Caption: this compound binds LXR, recruiting corepressors to inhibit lipogenic and glycolytic gene expression.
In certain cell types, such as macrophages, this compound has been shown to modulate the AMPK/mTOR/HIF-1α signaling pathway. By increasing the phosphorylation and activation of AMP-activated protein kinase (AMPK), this compound leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) and a reduction in the stability and activity of hypoxia-inducible factor 1-alpha (HIF-1α).[5] HIF-1α is a key transcription factor that promotes the expression of many glycolytic enzymes. This provides an additional, indirect mechanism by which this compound can suppress the Warburg effect.[5]
Caption: this compound promotes AMPK activation, leading to mTOR/HIF-1α inhibition and reduced glycolysis.
Preclinical Efficacy
The anti-cancer properties of this compound have been evaluated in a variety of preclinical models, including cell-based assays and in vivo tumor xenografts.
In Vitro Anti-Proliferative Activity
This compound potently reduces the viability of a broad spectrum of human cancer cell lines at nanomolar concentrations.[1][2][3] Notably, it displays selectivity for cancer cells, with significantly less impact on the viability of non-malignant cell lines.[1]
Table 1: In Vitro IC₅₀ Values for this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (nM) | Citation |
| Prostate | PC3 | ~15-104 | [1][2][3] |
| DU-145 | ~15-104 | [1][2][3] | |
| Colorectal | SW620 | ~15-104 | [1][2][3] |
| HT29 | ~15-104 | [1][2][3] | |
| Lung | HOP-62 | ~15-104 | [1][2][3] |
| NCI-H23 | ~15-104 | [1][2][3] |
In Vivo Anti-Tumor Efficacy
In vivo studies using tumor xenograft models have demonstrated that systemic administration of this compound significantly inhibits tumor growth.[1] This anti-tumor activity is achieved without causing significant side effects commonly associated with other metabolic inhibitors, such as weight loss, hepatotoxicity, or inflammation.[1][4]
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Cancer Model | Animal Model | This compound Dose | Key Outcomes | Citation |
| Colon Cancer (SW620) | Athymic Nude Mice | 30 & 60 mg/kg | Dose-dependent reduction in tumor volume.[1] | [1] |
| Prostate Cancer (DU-145) | Nude Mice | 60 mg/kg | Potent reduction in tumor growth.[1] | [1] |
| Marked suppression of lipogenic gene expression (SREBP-1c, SCD1, FASN) in tumors.[1] | ||||
| No significant reduction in total body weight.[1] |
Clinical Development Status
As of the date of this document, extensive searches of clinical trial registries (e.g., ClinicalTrials.gov) and peer-reviewed literature have not identified any registered clinical trials for this compound in humans. The development of this compound appears to be in the preclinical stage.
Experimental Protocols
Workflow for Preclinical Evaluation
The preclinical assessment of this compound typically follows a workflow that begins with in vitro characterization of its mechanism and potency, followed by in vivo validation of its anti-tumor efficacy and safety profile.
Caption: Preclinical workflow for this compound, from in vitro mechanism validation to in vivo efficacy.
Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Cell Seeding: Plate cancer cells (e.g., PC3, SW620) in 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA expression levels of LXR target genes.
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for 6-48 hours.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers. Example primers for human genes:
-
Thermocycling: Perform qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Western Blotting
This protocol is used to measure the protein levels of LXR target genes.
-
Protein Extraction: Treat cells as for qRT-PCR, then lyse in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Examples:
-
Anti-FASN (e.g., Santa Cruz Biotechnology, sc-55580)
-
Anti-SREBP1 (e.g., Novus Biologicals, NB100-60545)
-
Anti-SCD1 (e.g., characterized antibodies are available)[7]
-
Anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to the loading control.
Tumor Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Animals: Use immunocompromised mice (e.g., athymic Nu/Nu mice), 6-8 weeks old. House in sterile, ventilated cages with ad libitum access to food and water.[5] Allow a 2-week acclimation period.
-
Tumor Cell Implantation: Harvest cancer cells (e.g., SW620, DU-145) during their exponential growth phase. Resuspend 2-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment: Prepare this compound in a suitable vehicle (e.g., DMSO/Corn oil). Administer this compound (e.g., 30 or 60 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily. Monitor animal body weight and general health throughout the study.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., qRT-PCR, Western blot, histology).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare end-point tumor weights between groups using an appropriate statistical test (e.g., Student's t-test).
Conclusion
This compound is a promising preclinical drug candidate that targets the metabolic vulnerabilities of cancer cells. By acting as an inverse agonist of LXR, it effectively suppresses the key pathways of glycolysis and lipogenesis, leading to selective cancer cell death and inhibition of tumor growth in vivo. The data presented in this technical guide underscore the potential of LXR inverse agonism as a novel therapeutic strategy in oncology. Further investigation is warranted to explore its full clinical potential, either as a monotherapy or in combination with existing anti-cancer agents.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijbs.com [ijbs.com]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
SR9243: A Technical Guide to a Novel LXR Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
SR9243 is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective activity as a Liver X Receptor (LXR) inverse agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Properties
This compound is a benzenesulfonamide (B165840) derivative with a complex molecular structure. Its systematic IUPAC name is N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide. The molecule was designed for systemic exposure, distinguishing it from earlier LXR inverse agonists like SR9238 which possess a rapidly metabolized ester moiety.[1]
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C31H32BrNO4S2 | [2][3] |
| Molecular Weight | 626.62 g/mol | [2][3] |
| IUPAC Name | N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide | |
| CAS Number | 1613028-81-1 | [3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 20 mM or 33 mg/mL) | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [2][5] |
Mechanism of Action: LXR Inverse Agonism
This compound functions as a selective inverse agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a critical role in regulating the expression of genes involved in lipid metabolism and inflammation.[1] Unlike LXR agonists that activate these receptors, this compound suppresses their basal activity. It achieves this by inducing the recruitment of corepressor proteins to LXR, thereby downregulating the transcription of LXR target genes to below basal levels.[1][4] This targeted action on LXRs leads to the inhibition of two key metabolic pathways often dysregulated in cancer: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[1]
Caption: Signaling pathway of this compound as an LXR inverse agonist.
Biological Activity and Efficacy
This compound demonstrates broad anti-tumor activity across a range of cancer cell lines by selectively targeting cancer cell metabolism.[1][4] It potently reduces the viability of cancer cells at nanomolar concentrations by inhibiting lipogenic gene expression, which leads to the depletion of intracellular lipids.[4][5] Notably, the cytotoxic effects of this compound can be rescued by supplementing the cell culture media with fatty acids like oleate, stearate, and palmitate, confirming its mechanism of action through lipid depletion.[4][5] Importantly, this compound appears to be non-toxic to non-malignant cells.[1]
The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (approx.) |
| PC3 | Prostate | 15-104 nM |
| DU-145 | Prostate | 15-104 nM |
| SW620 | Colorectal | 15-104 nM |
| HT29 | Colorectal | 15-104 nM |
| HOP-62 | Lung | 15-104 nM |
| NCI-H23 | Lung | 15-104 nM |
| (Data sourced from[2][4][5]) |
In vivo studies using mouse xenograft models have shown that this compound effectively inhibits tumor growth.[4] It achieves this by suppressing glycolysis and lipogenesis within the tumor, leading to apoptotic cancer cell death.[4] A significant advantage observed in these studies is the lack of common toxic side effects such as weight loss, hepatotoxicity, or inflammation.[1][4][7]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Plating: Cancer cells (e.g., DU-145, SW620, HOP-62) are cultured in 96-well plates.[6]
-
Treatment: Cells are treated with varying concentrations of this compound (or a vehicle control, typically DMSO) in media containing 1% Fetal Bovine Serum (FBS) and antibiotics.[6]
-
Incubation: The treated cells are incubated for 96 hours.[6]
-
Viability Assessment: Cell viability is measured using a commercial assay kit, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), according to the manufacturer's instructions.[6]
Caption: Workflow for an in vitro cell viability assay.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Plating: Cancer cells are plated at a low density (e.g., 5,000 cells per well) in 6-well plates.[5]
-
Treatment: Cells are treated with a vehicle control (DMSO) or this compound at specified concentrations (e.g., 100 nM).[5]
-
Incubation: The cells are allowed to grow for approximately 4 days, or until visible colonies are formed.[5]
-
Fixation and Staining: The colonies are fixed with 1% formaldehyde (B43269) and then stained with a 0.05% crystal violet solution.[5]
-
Analysis: The number and size of the colonies are quantified to determine the effect of the treatment on clonogenic survival.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., Nu/Nu) are typically used.[5]
-
Tumor Implantation: Cancer cells (e.g., SW620, DU-145) are subcutaneously injected into the flanks of the mice to establish tumors.
-
Treatment Administration: Once tumors reach a palpable size, mice are treated with either a vehicle solution (e.g., 10% DMSO, 10% Tween-80) or this compound.[2][5] A common dosage is 30-60 mg/kg administered via intraperitoneal (i.p.) injection once daily.[2][6]
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study. Signs of toxicity are also observed daily.[1][2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as histology and biomarker assessment.[2]
Conclusion
This compound is a promising therapeutic candidate that selectively targets the metabolic vulnerabilities of cancer cells through LXR inverse agonism. Its ability to inhibit both the Warburg effect and lipogenesis, coupled with a favorable in vivo safety profile, makes it a compelling molecule for further investigation in oncology drug development. The detailed information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this novel compound.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
SR9243 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for SR9243, a synthetic Liver X Receptor (LXR) inverse agonist. This compound has demonstrated significant therapeutic potential in preclinical models of cancer, metabolic disorders, and inflammatory diseases by modulating key cellular processes. This document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as an inverse agonist of the Liver X Receptors, LXRα and LXRβ, which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. Unlike LXR agonists which activate these receptors, this compound suppresses their basal transcriptional activity. This is achieved by inducing the interaction of LXRs with co-repressor proteins, thereby downregulating the expression of LXR target genes involved in lipogenesis and glycolysis. This targeted disruption of cellular metabolism forms the basis of its anti-tumor and anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies, highlighting the potency of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate | ~15-104 | |
| DU-145 | Prostate | ~15-104 | |
| SW620 | Colorectal | ~15-104 | |
| HT29 | Colorectal | ~15-104 | |
| HOP-62 | Lung | ~15-104 | |
| NCI-H23 | Lung | ~15-104 |
Key Signaling Pathways
This compound's mechanism of action involves the modulation of several critical signaling pathways.
LXR-Mediated Gene Expression
This compound directly targets LXR, preventing its activation and subsequent transcription of genes involved in lipid and glucose metabolism. This leads to a reduction in lipogenesis and glycolysis, processes that are often upregulated in cancer cells (the Warburg effect).
SR9243: A Technical Whitepaper on its Core Mechanism and Potential Indirect Influence on Circadian Rhythm
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and selective synthetic small molecule predominantly characterized as a Liver X Receptor (LXR) inverse agonist. Its primary mechanism of action involves the suppression of LXR-mediated gene transcription, leading to significant effects on cellular metabolism, particularly the Warburg effect and de novo lipogenesis in cancer cells. While direct modulation of the core circadian clock machinery by this compound has not been demonstrated, a potential indirect link exists through the transcriptional regulation of the core clock component REV-ERBα by LXR. This technical guide provides an in-depth analysis of the established LXR-mediated effects of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, it explores the plausible, yet underexplored, indirect effects on the circadian rhythm via LXR-REV-ERBα crosstalk.
Core Mechanism of Action: LXR Inverse Agonism
This compound functions as an inverse agonist of both LXRα (NR1H3) and LXRβ (NR1H2). Unlike agonists that activate nuclear receptors, an inverse agonist reduces the basal transcriptional activity of the receptor. This compound enhances the interaction between LXRs and transcriptional corepressors, such as the Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT)[1]. This stabilization of the LXR-corepressor complex leads to the potent, dose-dependent suppression of LXR target gene expression[1][2][3].
The primary downstream effects of this compound-mediated LXR inhibition are the downregulation of genes involved in:
-
Lipogenesis: this compound significantly represses the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase 1 (SCD1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)[1][4]. This leads to a reduction in intracellular lipid production, which is critical for the proliferation of cancer cells[2][3].
-
Aerobic Glycolysis (The Warburg Effect): The compound also inhibits the expression of glycolytic genes regulated by LXR, such as Glucokinase (GCK) and Phosphofructokinase 2 (PFK2)[1][2]. By disrupting these oncogenic metabolic pathways, this compound induces apoptosis in malignant cells while showing minimal toxicity to non-malignant cells[1].
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound as documented in preclinical studies.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| PC3 | Prostate | MTT | IC50 | ~15-104 nM | [1][2][3] |
| DU-145 | Prostate | MTT | IC50 | ~15-104 nM | [1][2][3] |
| SW620 | Colorectal | MTT | IC50 | ~15-104 nM | [1][2][3] |
| HT29 | Colorectal | MTT | IC50 | ~15-104 nM | [1][2][3] |
| HOP-62 | Lung | MTT | IC50 | ~15-104 nM | [1][2][3] |
| NCI-H23 | Lung | MTT | IC50 | ~15-104 nM | [1][2][3] |
| RAW264.7 | Macrophage | Flow Cytometry | M1 Polarization | Reduced to 14.22% at 20 µM | [5] |
| RAW264.7 | Macrophage | qRT-PCR | iNOS, TNF-α, IL-6 mRNA | Dose-dependent reduction | [5] |
Table 2: In Vivo Efficacy and Effects of this compound
| Animal Model | Condition | Treatment | Endpoint | Result | Reference |
| Athymic Mice | SW620 Colon Cancer Xenograft | 30 mg/kg or 60 mg/kg this compound | Tumor Volume | Substantial reduction | [2] |
| Ob/Ob Mice | High-Fat Diet | 30 mg/kg this compound daily for 3 days | Hepatic Steatosis | Suppressed | [2][3] |
| BALB/c Mice | NASH (CCL4 or BDL induced) | 30 mg/kg this compound for 30 days | Liver Fibrosis | Significantly inhibited | [6] |
| BALB/c Mice | NASH (CCL4 or BDL induced) | 30 mg/kg this compound for 30 days | Hepatic Inflammation (CD68, TNF-α, IL-1β, IL-6 mRNA) | Significantly decreased | [6] |
| AIA Rats | Adjuvant-Induced Arthritis | 15 or 30 mg/kg/day this compound for 27 days | Arthritis Score | Dose-dependent improvement | [5] |
Experimental Protocols
Luciferase Reporter Assay for LXR Activity
This protocol is adapted from methodologies used to assess the transcriptional activity of LXR in response to this compound[1][7].
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a lipid-based transfection reagent (e.g., jetPEI). Plasmids include:
-
An LXR expression vector (for LXRα or LXRβ).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple LXR Response Elements (LXREs).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 6 hours).
-
-
Lysis and Luminescence Measurement:
-
Cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The Firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The normalized activity is then expressed as a percentage of the vehicle-treated control to determine the dose-dependent repression of LXR activity by this compound.
-
In Vivo Xenograft Model Protocol
This protocol is based on studies evaluating the anti-tumor efficacy of this compound[2].
-
Animal Model:
-
Athymic nude mice (Nu/Nu) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Tumor Cell Implantation:
-
Human cancer cells (e.g., SW620 colorectal adenocarcinoma) are cultured, harvested, and resuspended in a suitable medium like PBS or Matrigel.
-
Approximately 5 x 106 cells are injected subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered via intraperitoneal (i.p.) injection daily at specified doses (e.g., 30 mg/kg and 60 mg/kg). The vehicle control typically consists of 10% DMSO and 10% Tween-80 in water[3][6].
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., RT-PCR for gene expression, immunohistochemistry for apoptosis markers like TUNEL).
-
Potential for Indirect Circadian Rhythm Modulation via LXR-REV-ERBα Crosstalk
While this compound is a potent LXR inverse agonist, there is no direct evidence of its binding to or modulation of REV-ERBα or REV-ERBβ. However, an indirect mechanism for influencing the circadian clock is plausible through the established transcriptional regulation of NR1D1 (the gene encoding REV-ERBα) by LXR.
Studies have identified REV-ERBα as a direct LXR target gene[1][8]. LXRα binds to a specific LXR Response Element (LXRE) in the human NR1D1 promoter, inducing its expression[1][8]. REV-ERBα is a fundamental component of the secondary feedback loop of the molecular clock, where it represses the transcription of the core clock activator, BMAL1.
Therefore, by acting as an LXR inverse agonist, this compound would be predicted to suppress the basal LXR-mediated transcription of NR1D1. A reduction in REV-ERBα levels could, in turn, lead to a de-repression of BMAL1 transcription. Alterations in the expression and rhythmicity of these core clock genes would inevitably impact the overall function of the circadian clock. This proposed mechanism provides a testable hypothesis for future research into the potential effects of this compound on circadian rhythm.
Conclusion and Future Directions
This compound is a well-characterized LXR inverse agonist with potent anti-cancer and anti-inflammatory properties demonstrated in numerous preclinical models. Its primary mechanism involves the enhanced recruitment of corepressors to LXR, leading to the transcriptional repression of genes crucial for lipogenesis and glycolysis.
The direct effects of this compound on the circadian rhythm have not been a primary focus of investigation. However, the documented regulation of the core clock gene NR1D1 (REV-ERBα) by LXR provides a strong rationale for exploring an indirect modulatory role. Future research should aim to:
-
Investigate the effect of this compound on the expression and rhythmicity of NR1D1 and BMAL1 in relevant cell types and tissues.
-
Assess the impact of this compound on behavioral circadian rhythms, such as locomotor activity, in animal models.
-
Determine if the metabolic effects of this compound are influenced by the time of administration, a key consideration in chronopharmacology.
Elucidating this potential indirect link would not only deepen our understanding of this compound's biological activities but also open new avenues for its therapeutic application, potentially in concert with chronotherapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Receptor Rev-erbα Is a Liver X Receptor (LXR) Target Gene Driving a Negative Feedback Loop on Select LXR-Induced Pathways in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
SR9243: A Targeted Approach to Disrupting Cancer Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer progression is intrinsically linked to profound alterations in cellular metabolism, notably the reliance on aerobic glycolysis (the Warburg effect) and hyperactive de novo lipogenesis. These metabolic shifts provide the necessary energy and biosynthetic precursors for rapid cell proliferation and survival. A promising therapeutic strategy involves the targeted disruption of these pathways. SR9243 is a novel, synthetic small molecule that functions as a potent and selective inverse agonist of the Liver X Receptor (LXR). By modulating LXR activity, this compound transcriptionally represses the expression of key genes controlling both glycolysis and lipogenesis. Extensive preclinical studies demonstrate that this compound effectively reduces cancer cell viability across various tumor types, inhibits tumor growth in vivo, and induces apoptosis, all while exhibiting a favorable safety profile with no significant toxicity to non-malignant cells or tissues. This document provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental validation of this compound as a promising agent in cancer metabolism.
Introduction: The Metabolic Hallmarks of Cancer
Malignant cells reprogram their metabolic circuitry to sustain high rates of proliferation and resist cellular stress.[1] Two central pillars of this reprogramming are:
-
The Warburg Effect: Even in the presence of ample oxygen, cancer cells favor metabolizing glucose via glycolysis rather than the more efficient mitochondrial oxidative phosphorylation. This metabolic preference, known as aerobic glycolysis, is driven by oncogenic signals (e.g., from c-MYC, HIF-1) and the overexpression of glycolytic enzymes.[2]
-
De Novo Lipogenesis: Cancer cells exhibit a heightened dependency on the synthesis of new fatty acids.[1] These lipids are not just crucial for building cell membranes but also serve as signaling molecules and sources of energy. Key enzymes in this pathway, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase (SCD1), are frequently upregulated in tumors.[1]
The convergence of these pathways creates a robust metabolic phenotype that is a hallmark of many aggressive cancers, making it an attractive target for therapeutic intervention.
This compound: A Novel Liver X Receptor (LXR) Inverse Agonist
This compound was designed as a potent inverse agonist of LXRα and LXRβ, which are nuclear receptors that play a pivotal role in regulating the expression of genes involved in cholesterol homeostasis, inflammation, and lipid metabolism.[3][4] Unlike LXR agonists, which activate the receptor, an inverse agonist like this compound binds to LXR and promotes the recruitment of corepressor proteins.[1] This action suppresses the basal transcriptional activity of LXR, leading to a significant downregulation of its target genes.[5] In the context of oncology, this provides a powerful mechanism to simultaneously shut down the key lipogenic and glycolytic genes that are under LXR's regulatory control and are exploited by cancer cells.[1][2]
Mechanism of Action: Dual Inhibition of Glycolysis and Lipogenesis
The anti-neoplastic activity of this compound is rooted in its ability to transcriptionally repress metabolic pathways essential for cancer cell survival.
-
Inhibition of Lipogenesis: this compound significantly represses the expression of critical lipogenic genes directly regulated by LXR, including Sterol Regulatory Element-Binding Protein 1c (SREBP1c), FASN, and SCD1.[2] This blockade of the fatty acid synthesis machinery leads to a depletion of intracellular lipids, such as palmitate and stearate, which are vital for membrane production and cell signaling.[1][5]
-
Suppression of the Warburg Effect: this compound also downregulates the expression of key glycolytic enzymes, including Glucokinase (GCK1) and Phosphofructokinases (PFK1, PFK2).[1] This leads to a profound reduction in glycolytic flux, evidenced by decreased intracellular levels of hexose (B10828440) phosphates, pyruvate (B1213749), and lactate.[1]
By simultaneously disrupting these two central metabolic pillars, this compound creates a metabolic crisis within the cancer cell, ultimately triggering apoptotic cell death.[1] The LXR-dependency of this mechanism was confirmed in studies where siRNA-mediated knockdown of LXR rescued cancer cells from this compound-induced death.[1]
Preclinical Efficacy and Quantitative Data
The anti-tumor activity of this compound has been validated in a range of preclinical models, demonstrating potent and selective cytotoxicity against cancer cells.
In Vitro Anti-Cancer Activity
This compound potently reduces the viability of cancer cells from diverse tissue origins at nanomolar concentrations, while showing minimal effect on non-malignant cells.[1]
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) |
| DU-145 | Prostate | 15 |
| HOP-62 | Lung | 26 |
| SW620 | Colon | 40 |
| PC-3 | Prostate | 61 |
| NCI-H23 | Lung | 72 |
| HT-29 | Colon | 104 |
| Table 1: In Vitro Cytotoxicity of this compound. Half-maximal inhibitory concentration (IC50) of this compound on the viability of various cancer cell lines as determined by MTT reduction assays.[1][5] |
In Vitro Metabolic Reprogramming
Treatment with this compound leads to a significant downregulation of key metabolic genes and a corresponding decrease in their metabolic products.
| Metabolic Pathway | Gene/Protein Target | Effect of this compound | Metabolite | Effect of this compound |
| Glycolysis | GCK1, PFK1, PFK2 | Expression Significantly Reduced | Pyruvate, Lactate, Hexose Phosphates | Intracellular Levels Significantly Reduced |
| Lipogenesis | SREBP1c, FASN, SCD1 | Expression Significantly Reduced | Palmitate, Stearate, Myristoleate, Palmitoleate | Intracellular Levels Significantly Reduced |
| Table 2: Summary of this compound-Mediated Metabolic Repression. Effects observed in various cancer cell lines following this compound treatment.[1][2] |
Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin, suggesting its potential use in combination therapies.[2]
In Vivo Tumor Growth Inhibition
In xenograft models, this compound demonstrates robust anti-tumor activity. In athymic mice bearing SW620 colon cancer xenografts, treatment with this compound resulted in a dose-dependent reduction in tumor volume.
| Treatment Group | Dosage | Outcome |
| Vehicle Control | - | Progressive Tumor Growth |
| This compound | 30 mg/kg | Substantial Reduction in Tumor Growth |
| This compound | 60 mg/kg | Substantial Reduction in Tumor Growth |
| Table 3: In Vivo Efficacy of this compound in SW620 Xenograft Model.[1] |
Analysis of the tumors from treated mice confirmed that this compound inhibited the expression of glycolytic and lipogenic genes in vivo, reduced lipid content, and significantly increased the number of apoptotic cells.[1] Importantly, these therapeutic effects were achieved without inducing weight loss, hepatotoxicity, or systemic inflammation in the animals.[1][5]
Detailed Experimental Protocols
The preclinical validation of this compound involved a series of standard and specialized assays to determine its efficacy and mechanism of action.
Cell Viability and Colony Formation Assays
-
MTT Assay: Cancer and non-malignant cells were seeded in 96-well plates and treated with increasing doses of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours). Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction method. Absorbance was measured, and IC50 values were calculated from dose-response curves.[1]
-
Colony Formation Assay: Cells were plated at a low density (e.g., 5,000 cells/well) and treated with this compound (e.g., 100 nM or 10 µM) or vehicle. After a period of growth (e.g., 4 days), the resulting colonies were fixed with formaldehyde (B43269) and stained with crystal violet for visualization and quantification.[5]
Gene and Protein Expression Analysis
-
Quantitative RT-PCR: Total RNA was extracted from this compound-treated and control cells or tumor tissues. cDNA was synthesized, and quantitative real-time PCR was performed using specific primers for LXR target genes (e.g., FASN, SCD1, SREBP1c, PFK2). Gene expression levels were normalized to a housekeeping gene.[1]
-
Immunoblotting (Western Blot): Protein lysates from treated cells or tumors were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., FASN, SCD1, SREBP1c). Protein bands were visualized using chemiluminescence following incubation with a secondary antibody.[1]
Metabolite and Lipid Analysis
-
Gas Chromatography/Mass Spectrometry (GC/MS): Intracellular metabolites were extracted from cells. The polar metabolite fraction was derivatized and analyzed by GC/MS to quantify levels of key intermediates in glycolysis and other pathways, such as pyruvate and lactate.[1]
-
Oil Red O Staining: To visualize neutral lipids in tumor tissue, frozen sections were stained with Oil Red O solution, which specifically stains lipids red.[1]
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells).[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered this compound (e.g., 30 or 60 mg/kg) or vehicle control via intraperitoneal injection daily.[1]
Safety, Selectivity, and Future Directions
A key advantage of this compound highlighted in preclinical studies is its selectivity for cancer cells.[2] It displays minimal toxicity toward a range of non-malignant cell lines (prostate, colon, and lung) and, in animal models, does not cause the adverse effects like weight loss or liver toxicity that have hindered the clinical development of other metabolic inhibitors.[1] This favorable safety profile is likely inherent to its mechanism; by transcriptionally repressing metabolic enzyme expression rather than directly inhibiting a single enzyme, it may allow for a more nuanced and less toxic systemic effect.[1][4] Normal cells are less reliant on these specific metabolic programs and can acquire necessary lipids from circulation, making them less vulnerable to this compound's effects.[1]
As of late 2025, this compound remains a preclinical candidate, with no publicly available information on registered clinical trials for oncological indications. Its strong preclinical data, broad anti-tumor activity, and favorable safety profile demonstrate that LXR inverse agonists hold significant promise as a potential future cancer therapy.[2] Future research will likely focus on IND-enabling studies, further exploration of its efficacy in additional cancer models (including models of therapy resistance and metastasis), and the identification of predictive biomarkers to select patient populations most likely to respond to this novel metabolic-targeting strategy. The potential for combination with immunotherapy or other targeted agents also remains a compelling area for investigation.[6][7]
References
- 1. Potential New Class of Cancer Drugs | Technology Networks [technologynetworks.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
SR9243: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for SR9243, a synthetic Liver X Receptor (LXR) inverse agonist. The document details its mechanism of action, anti-tumor activity, and effects on metabolic and inflammatory pathways, presenting key quantitative data, experimental methodologies, and visual representations of signaling cascades and workflows.
Core Mechanism of Action: LXR Inverse Agonism
This compound functions as a potent inverse agonist of the Liver X Receptors, LXRα and LXRβ.[1][2] Unlike LXR agonists which activate these nuclear receptors, this compound suppresses their basal transcriptional activity.[3] It achieves this by inducing the interaction between LXR and its corepressor proteins.[1][2] This targeted downregulation of LXR-mediated gene expression forms the basis of its therapeutic potential in various disease models.[1][3]
The primary consequence of LXR inhibition by this compound is the dual suppression of two critical metabolic pathways frequently exploited by cancer cells: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[3][4] By cutting off these key energy and building block sources, this compound selectively induces apoptosis in cancer cells while demonstrating a favorable safety profile in non-malignant cells and tissues.[3][4][5]
Quantitative Preclinical Efficacy
The preclinical efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
Source: MedchemExpress.com[1][2]
Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Key Findings |
| SW620 (Colon Cancer) | 30 mg/kg this compound | Significant reduction in tumor volume | Dose-dependent inhibition of tumor growth.[3] |
| SW620 (Colon Cancer) | 60 mg/kg this compound | Profound reduction in tumor volume | Downregulation of glycolytic and lipogenic gene expression in tumors.[3] |
| Lewis Lung Carcinoma (LLC1) | This compound (dose not specified) | Profoundly inhibited tumor growth | Substantial reduction in LXR-regulated lipogenic and glycolytic gene expression. No significant weight loss observed.[3] |
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of critical signaling pathways that regulate cellular metabolism and inflammation.
Inhibition of LXR-Mediated Glycolysis and Lipogenesis
This compound directly suppresses the expression of key genes involved in glycolysis and lipogenesis that are under the transcriptional control of LXR. This includes genes such as GCK1, PFK1, PFK2, LDH, SREBP1c, FASN, and SCD1.[3][5] The downregulation of these genes leads to a reduction in glucose uptake, lactate (B86563) production, and fatty acid synthesis, ultimately starving cancer cells of the necessary components for rapid proliferation.[3][4]
Caption: this compound promotes the formation of an LXR-corepressor complex, leading to the transcriptional repression of key glycolytic and lipogenic genes, thereby inhibiting cancer cell growth.
Modulation of Macrophage Polarization via AMPK/mTOR/HIF-1α Pathway
In the context of inflammation, such as in rheumatoid arthritis, this compound has been shown to inhibit the polarization of pro-inflammatory M1 macrophages.[6][7] This effect is mediated by the disruption of the Warburg effect in these immune cells. Mechanistically, this compound increases the phosphorylation of AMP-activated protein kinase (AMPK) and reduces the downstream phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).[6][7] This cascade leads to the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and its target glycolytic enzymes, including LDH-A, HK2, G6PD, and GLUT1.[6][7]
Caption: this compound promotes AMPK phosphorylation, which in turn inhibits the mTOR/HIF-1α axis, leading to reduced glycolysis and suppression of M1 macrophage polarization.
Detailed Experimental Protocols
The following are representative protocols for key experiments conducted in the preclinical evaluation of this compound.
Cell Viability and Colony Formation Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
Incubation: Cells are incubated for 4 days.
-
Colony Staining:
-
The medium is removed, and the cells are washed with PBS.
-
Colonies are fixed with 1% formaldehyde (B43269) for 10 minutes.
-
The formaldehyde is removed, and the plates are allowed to air dry.
-
Colonies are stained with a 0.05% (w/v) crystal violet solution for 20 minutes.
-
-
Quantification: The crystal violet is solubilized with a methanol/acetic acid solution, and the absorbance is read on a plate reader at a wavelength of 595 nm to determine cell viability. For colony formation, stained colonies are imaged and counted.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Animal Model: Athymic nude mice (Nu/Nu) or C57BL/6J mice are used.[1] Animals are acclimated for at least one week before the study begins.
-
Tumor Cell Implantation: Human cancer cells (e.g., SW620) or murine cancer cells (e.g., LLC1) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups:
-
Vehicle control (e.g., DMSO in saline)
-
This compound (e.g., 30 mg/kg and 60 mg/kg)
-
Treatments are administered via intraperitoneal (i.p.) injection daily or as determined by pharmacokinetic studies.
-
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size.
Gene Expression Analysis by Real-Time PCR (RT-PCR)
Objective: To quantify the changes in the expression of LXR target genes in response to this compound treatment.
Protocol:
-
RNA Extraction: Total RNA is isolated from this compound-treated cells or tumor tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for target genes (e.g., SREBP1c, SCD1, GCK1, PFK1, PFK2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
Experimental and logical Workflows
The preclinical evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo validation.
Caption: A logical workflow for the preclinical assessment of this compound, progressing from initial in vitro characterization to in vivo efficacy and safety studies.
Safety and Tolerability
A significant finding in the preclinical evaluation of this compound is its favorable safety profile. In vivo studies have shown that this compound effectively inhibits tumor growth without causing significant weight loss, hepatotoxicity, or inflammation.[1][2][3][4][8] This is a crucial advantage over some other metabolic inhibitors and suggests a therapeutic window where anti-tumor effects can be achieved without undue toxicity to normal tissues.[3]
Conclusion and Future Directions
The preclinical data on this compound strongly support its development as a novel therapeutic agent, particularly in oncology. Its unique mechanism of action, targeting the metabolic vulnerabilities of cancer cells through LXR inverse agonism, provides a compelling rationale for its use as a monotherapy or in combination with other anti-cancer agents. Further research is warranted to explore its efficacy in a broader range of cancer types, to fully elucidate its immunomodulatory effects, and to advance this promising compound into clinical trials. The ability of this compound to be encapsulated in delivery systems like immunoliposomes may also enhance its therapeutic efficacy and targeted delivery to cancer stem cells.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential New Class of Cancer Drugs | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SR9243: A Technical Guide to its In Vitro and In Vivo Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data on SR9243, a novel synthetic Liver X Receptor (LXR) inverse agonist. This compound has demonstrated significant anti-tumor activity in a range of cancer models by targeting the metabolic reprogramming that is a hallmark of malignant cells. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the compound's mechanism of action.
Core Mechanism of Action: LXR Inverse Agonism
This compound is a selective LXR inverse agonist.[1] Unlike LXR agonists which activate the receptor, this compound promotes the interaction between LXR and its corepressors, leading to the downregulation of LXR-mediated gene expression.[2][3] This is significant because LXRs are key regulators of metabolic pathways that are often hijacked by cancer cells to support their rapid proliferation and survival.[3] Specifically, LXRα and LXRβ directly regulate genes involved in glycolysis (the Warburg effect) and de novo lipogenesis.[3][4][5] By inhibiting LXR activity, this compound effectively cuts off two major metabolic pathways essential for cancer cell growth and survival.[6][7]
In Vitro Studies: Targeting Cancer Cell Metabolism
This compound has demonstrated potent and selective cytotoxic effects against a variety of cancer cell lines in vitro, while remaining non-toxic to healthy cells.[3] Its primary mechanism of action in this context is the disruption of the Warburg effect and lipogenesis, leading to apoptosis in cancer cells.[1][2]
Quantitative Data: Cell Viability (IC50)
This compound potently reduces the viability of various cancer cell lines at nanomolar concentrations.[6][8] The half-maximal inhibitory concentrations (IC50) for several cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| SW620 | Colorectal Cancer | ~40 |
| HT-29 | Colorectal Cancer | ~104 |
| DU-145 | Prostate Cancer | ~15 |
| PC-3 | Prostate Cancer | ~61 |
| NCI-H23 | Lung Cancer | ~72 |
| HOP-62 | Lung Cancer | ~26 |
| MIAPACA-2 | Pancreatic Cancer | ~18 |
| 786-O | Renal Cell Carcinoma | 51.6 |
| ACHN | Renal Cell Carcinoma | 178.2 |
Table 1: IC50 values of this compound in various cancer cell lines.[6][9][10]
Experimental Protocols
To determine the effect of this compound on cell viability, a colorimetric assay using MTT is performed.[11]
-
Cell Seeding: 1 x 10^4 cells are seeded in each well of a 96-well plate in a culture medium supplemented with 2% FBS and allowed to adhere and reach 70-80% confluency.[11]
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound (e.g., 25-200 nM) for 24, 48, or 72 hours.[11]
-
MTT Addition: Following treatment, 20 µl of MTT solution (5 mg/ml) is added to each well and incubated for 4 hours.[11]
-
Solubilization: The culture medium is removed, and 200 µl of DMSO is added to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 630 nm using a microplate reader.[11]
-
IC50 Calculation: Cell viability and IC50 values are determined by analyzing the dose-response curve.[11]
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.[12]
-
Cell Seeding: Cancer cells are plated at a low density (e.g., 5 x 10^3 cells per well).[12]
-
Treatment: Cells are treated with this compound (e.g., 100 nM or 10 µM) or a vehicle control and allowed to grow for 4 days.[12]
-
Fixation and Staining: Colonies are fixed with 1% formaldehyde (B43269) and stained with a 0.05% w/v crystal violet solution.[12]
-
Analysis: The number and size of colonies are quantified to determine the effect of this compound on clonogenic survival.
To assess the impact of this compound on the expression of LXR target genes involved in glycolysis and lipogenesis, quantitative reverse transcription PCR is used.[9]
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells.
-
cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.
-
qPCR: Quantitative PCR is carried out using primers specific for target genes such as FASN, SREBP-1c, and SCD1.[9]
-
Data Analysis: The relative expression of target genes is calculated after normalization to a housekeeping gene.
This technique is used to measure the protein levels of key enzymes in the lipogenic and glycolytic pathways.[9][11]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.[13]
-
Protein Quantification: The total protein concentration is determined using a BCA assay.[13]
-
SDS-PAGE and Transfer: 30 µg of protein is separated by SDS-PAGE and transferred to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% skim milk and incubated with primary antibodies against proteins of interest (e.g., FASN, SREBP-1c, SCD1) overnight at 4°C.[11] This is followed by incubation with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection: Immunoreactive bands are visualized using an ECL reagent.[11]
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[3][13]
-
Cell Seeding: Cells are seeded in a Seahorse XF microplate.
-
Treatment: Cells are treated with this compound.
-
Assay: The XF Glycolytic Rate Assay is performed according to the manufacturer's instructions to measure OCR and ECAR.[13]
-
Analysis: The data provides insights into how this compound affects cellular metabolism.
In Vivo Studies: Anti-Tumor Efficacy in Animal Models
This compound has demonstrated significant anti-tumor activity in various preclinical animal models without causing significant toxicity.[2] It effectively inhibits tumor growth by suppressing glycolysis and lipogenesis within the tumor microenvironment.[3]
Quantitative Data: Xenograft Tumor Growth Inhibition
This compound has been shown to reduce tumor growth in a dose-dependent manner in several xenograft models.
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| Athymic Nude Mice | Colorectal (SW620) | 30 or 60 mg/kg, i.p., daily | Substantial, dose-dependent tumor growth reduction.[3][8] |
| Athymic Nude Mice | Prostate (DU-145) | 60 mg/kg, i.p., daily | Potent reduction in tumor growth.[3] |
| C57BL/6J Mice | Lung (LLC1) | 60 mg/kg, i.p., daily | Profound inhibition of tumor growth.[3] |
| C57BL/6J Mice | Breast (E0771, EMT6) | 60 mg/kg, i.p. | Reduced tumor growth.[7] |
| BALB/c Mice | NASH-related fibrosis | 30 mg/kg, i.p., daily for 30 days | Significant reduction in hepatic inflammation and fibrosis.[2] |
Table 2: Summary of in vivo studies with this compound.
Experimental Protocols
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Cancer cells (e.g., 1 x 10^6 E0771 or 2 x 10^5 EMT6 cells) are subcutaneously or orthotopically implanted into immunocompromised (e.g., athymic nude) or immunocompetent (e.g., C57BL/6J) mice.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound (e.g., 30 or 60 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection, typically once daily.[7][8] The vehicle may consist of 10% DMSO, 10% Tween-80, and 80% PBS.[7]
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.[3]
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including gene expression, protein levels, and histological examination.[3]
Signaling Pathways and Visualizations
This compound's mechanism of action involves the modulation of key metabolic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound binds to LXR, promoting corepressor recruitment and inhibiting gene transcription.
Caption: this compound inhibits LXR-mediated expression of key glycolytic enzymes.
Caption: this compound downregulates key lipogenic genes through LXR inhibition.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that targets the metabolic vulnerabilities of cancer cells. Its ability to dually inhibit the Warburg effect and de novo lipogenesis through LXR inverse agonism provides a powerful anti-tumor strategy. The extensive in vitro and in vivo data demonstrate its potency, selectivity, and favorable safety profile in preclinical models.[3] Further research is warranted to explore the full clinical potential of this compound, including its use in combination with other anti-cancer therapies and its efficacy in a broader range of cancer types. The unique mechanism of action of this compound, targeting metabolic pathways essential for tumor growth, positions it as a novel and potentially impactful addition to the arsenal (B13267) of cancer therapeutics.
References
- 1. This compound|SR 9243|LXR inhibitor|DC Chemicals [dcchemicals.com]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Targeting the transcription factor receptor LXR to treat clear cell renal cell carcinoma: agonist or inverse agonist? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SR9243: A Potent LXR Inverse Agonist for Cancer Cell Research
Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: SR9243 is a synthetic small molecule that acts as a potent and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. In the context of cancer, LXRs have been identified as key regulators of metabolic pathways that fuel tumor growth, such as glycolysis and lipogenesis. This compound effectively inhibits these pathways by repressing the expression of LXR target genes, leading to reduced cancer cell viability and induction of apoptosis.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer properties.
Mechanism of Action
This compound functions by binding to LXRs and promoting the recruitment of corepressors, thereby inhibiting the transcription of LXR-regulated genes.[1] This leads to a dual disruption of cancer cell metabolism:
-
Inhibition of Lipogenesis: this compound significantly downregulates the expression of key lipogenic enzymes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[2][3] This depletion of intracellular lipids is a primary mechanism of its cytotoxic effects in cancer cells.[1]
-
Inhibition of Glycolysis (the Warburg Effect): this compound has been shown to suppress the expression of genes involved in glycolysis.[2] In some cellular contexts, this is mediated through the AMPK/mTOR/HIF-1α signaling pathway, where this compound treatment leads to increased phosphorylation of AMPK and reduced phosphorylation of mTOR.[4][5]
This multi-pronged metabolic attack makes this compound a compelling compound for cancer research, demonstrating broad anti-tumor activity across various cancer cell types.[2]
Data Presentation
This compound In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of cancer cell lines, highlighting its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | ~15-104 |
| DU-145 | Prostate Cancer | ~15-104 |
| SW620 | Colorectal Cancer | ~15-104 |
| HT-29 | Colorectal Cancer | ~15-104 |
| HOP-62 | Lung Cancer | ~15-104 |
| NCI-H23 | Lung Cancer | ~15-104 |
Data compiled from multiple sources indicating a general effective range.[1][2]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 25 nM to 200 nM).[6] Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150-200 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Formaldehyde (B43269) (1%) or Methanol
-
Crystal Violet solution (0.05% w/v)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 5 x 10^3 cells per well) in a 6-well plate.[1]
-
Treatment: After 24 hours, treat the cells with either DMSO (vehicle control) or various concentrations of this compound (e.g., 100 nM).[1]
-
Incubation: Allow the cells to grow for an extended period (e.g., 4 days or until visible colonies form), changing the medium with fresh this compound every 2-3 days.[1]
-
Fixation: Wash the wells with PBS. Fix the colonies by adding 1% formaldehyde and incubating for 15 minutes at room temperature.
-
Staining: Remove the formaldehyde and stain the colonies with 0.05% Crystal Violet solution for 20-30 minutes.[1]
-
Washing and Imaging: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Image the plates and count the number of colonies.
Western Blot Analysis
This protocol outlines the detection of changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-p-mTOR, anti-FASN, anti-SCD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be taken when handling this compound. It is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C or -80°C. Prepare working solutions fresh for each experiment.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9243 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a synthetic small molecule that functions as a potent Liver X Receptor (LXR) inverse agonist.[1][2] By binding to LXRα and LXRβ, this compound effectively represses the transcriptional activity of these nuclear receptors, which are key regulators of lipid metabolism, inflammation, and cholesterol homeostasis.[3][4] This inhibitory action on LXR leads to the downregulation of genes involved in lipogenesis and glycolysis.[1][5] Notably, this compound has demonstrated significant anti-tumor activity in various cancer models by targeting the Warburg effect and de novo lipogenesis, two metabolic hallmarks of cancer.[1][5] It has also shown therapeutic potential in other disease models, including nonalcoholic steatohepatitis (NASH) and rheumatoid arthritis, by modulating metabolic and inflammatory pathways.[3][6] These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models.
Mechanism of Action
This compound exerts its biological effects primarily by acting as an inverse agonist of the Liver X Receptors (LXRα and LXRβ). In their basal state, LXRs can be constitutively active. This compound binds to the ligand-binding domain of LXRs and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes.[1] This is in contrast to LXR agonists, which activate transcription.
The downstream effects of this compound-mediated LXR inhibition are particularly relevant in the context of cancer and metabolic diseases. Key consequences include:
-
Inhibition of Lipogenesis: this compound downregulates the expression of crucial lipogenic enzymes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[5][7] This leads to a reduction in fatty acid and lipid synthesis, which are essential for cancer cell proliferation and membrane production.
-
Suppression of Glycolysis: The compound can also suppress the expression of key glycolytic genes, thereby inhibiting the high rate of glycolysis observed in cancer cells (the Warburg effect).[3][5]
-
Modulation of Inflammation: In models of rheumatoid arthritis, this compound has been shown to inhibit the polarization of M1 macrophages and reduce the expression of pro-inflammatory cytokines by modulating the AMPK/mTOR/HIF-1α pathway.[3][8]
Some literature also associates this compound with the REV-ERB nuclear receptors, which are components of the circadian clock and also play roles in metabolism and inflammation.[9][10] However, its characterization as a potent LXR inverse agonist is more extensively documented.
Signaling Pathway of this compound
Caption: this compound binds to LXR, promoting corepressor recruitment and repressing target gene transcription.
Data Presentation
In Vivo Anti-Tumor Efficacy of this compound
| Mouse Model | Cancer Type | This compound Dose (mg/kg) | Administration Route | Treatment Schedule | Outcome | Reference |
| Athymic Nude Mice | Colon Cancer (SW620 xenograft) | 30 | Intraperitoneal (i.p.) | Daily | Significant reduction in tumor volume. | [5] |
| Athymic Nude Mice | Colon Cancer (SW620 xenograft) | 60 | Intraperitoneal (i.p.) | Daily | More profound reduction in tumor volume compared to 30 mg/kg. | [5] |
| Nude Mice | Prostate Cancer (DU-145 xenograft) | 60 | Intraperitoneal (i.p.) | Daily | Significant inhibition of tumor growth. | [5] |
| C57BL/6J Mice | Lewis Lung Carcinoma (LLC1 syngeneic) | 60 | Intraperitoneal (i.p.) | Daily | Profound inhibition of tumor growth. | [5] |
Effects of this compound on Gene Expression in Tumors
| Gene | Cancer Model | This compound Dose (mg/kg) | Change in Expression | Reference |
| SREBP1c | SW620 Colon Cancer | 30 and 60 | Decreased | [5] |
| SCD1 | SW620 Colon Cancer | 30 and 60 | Decreased | [5] |
| GCK1 | SW620 Colon Cancer | 30 and 60 | Decreased | [5] |
| PFK1 | SW620 Colon Cancer | 30 and 60 | Decreased | [5] |
| PFK2 | SW620 Colon Cancer | 30 and 60 | Decreased | [5] |
| SREBP1c | DU-145 Prostate Cancer | 60 | Decreased | [5] |
| SCD1 | DU-145 Prostate Cancer | 60 | Decreased | [5] |
| SREBP1c | LLC1 Lewis Lung Carcinoma | 60 | Decreased | [5] |
| FASN | LLC1 Lewis Lung Carcinoma | 60 | Decreased | [5] |
| PFK2 | LLC1 Lewis Lung Carcinoma | 60 | Decreased | [5] |
Effects of this compound in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Mouse Model | This compound Dose (mg/kg) | Treatment Duration | Outcome | Reference |
| Liver Fibrosis | BALB/c mice (BDL or CCl4 induced) | 30 | 30 days | Significantly decreased | [6] |
| Hepatic Inflammation | BALB/c mice (BDL or CCl4 induced) | 30 | 30 days | Significantly reduced | [6] |
| Body Weight | BALB/c mice (BDL or CCl4 induced) | 30 | 30 days | Significantly reduced | [6] |
| Total Cholesterol | BALB/c mice (BDL or CCl4 induced) | 30 | 30 days | Significantly inhibited | [6] |
| LDL Levels | BALB/c mice (BDL or CCl4 induced) | 30 | 30 days | Significantly inhibited | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile water for injection or sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.[2]
-
For the final injection volume, prepare a vehicle solution consisting of 10% DMSO, 10% Tween-80, and 80% sterile water.
-
To prepare the final dosing solution, first add the required volume of the this compound stock solution.
-
Next, add the Tween-80 and vortex to mix.
-
Finally, add the sterile water to reach the final volume and vortex thoroughly. The final solution should be a clear, homogenous mixture.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Example Calculation for a 30 mg/kg dose in a 25 g mouse with an injection volume of 100 µL:
-
Dose per mouse: 30 mg/kg * 0.025 kg = 0.75 mg
-
Concentration of dosing solution: 0.75 mg / 0.1 mL = 7.5 mg/mL
-
To prepare 1 mL of dosing solution:
-
Volume of 20 mg/mL stock: (7.5 mg/mL * 1 mL) / 20 mg/mL = 0.375 mL (375 µL)
-
Since the final DMSO concentration should be 10%, this stock concentration is too high. A lower concentration stock or direct weighing of a smaller amount is needed. Alternatively, adjust the vehicle composition, but the 10% DMSO, 10% Tween-80, 80% water formulation is cited.[1][6]
-
Revised Example Calculation:
-
To make 1 mL of a 3 mg/mL solution for a 100 µL injection volume:
-
Weigh 3 mg of this compound.
-
Add 100 µL of DMSO and dissolve.
-
Add 100 µL of Tween-80 and vortex.
-
Add 800 µL of sterile water and vortex.
-
In Vivo Tumor Xenograft Study Protocol
Animal Models:
-
Athymic nude mice (for human cancer cell line xenografts)
-
Immune-competent mice such as C57BL/6J (for syngeneic tumor models)[1][5]
Protocol:
-
Acclimatization: House mice in a sterile, controlled environment for at least one week before the start of the experiment.[1]
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., SW620, DU-145, LLC1) during their exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or a suitable serum-free medium. A common concentration is 1-5 x 10^6 cells in 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 30 or 60 mg/kg) or vehicle solution via intraperitoneal (i.p.) injection daily.[5]
-
-
Monitoring:
-
Endpoint and Tissue Collection:
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of this compound.
Safety and Toxicology
In published studies, this compound has been shown to be well-tolerated in mice at therapeutic doses. Specifically, administration of this compound did not lead to significant weight loss, hepatotoxicity (as measured by liver enzymes), or systemic inflammation in tumor-bearing mice.[1][5] However, as with any experimental compound, it is crucial for researchers to conduct their own safety assessments and monitor animals closely for any signs of adverse effects.
Conclusion
This compound is a valuable tool for investigating the roles of LXR and metabolic pathways in various disease models. Its ability to potently inhibit lipogenesis and glycolysis makes it a compelling candidate for anti-cancer therapy and for studying metabolic reprogramming. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies using this compound in mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SR9243 Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in humans.
Introduction
SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptor (LXR).[1][2] It was developed as a tool to investigate the roles of LXR in various physiological and pathological processes. Mechanistically, this compound does not activate LXR but instead recruits corepressor proteins to the receptor, leading to the downregulation of LXR target gene expression below basal levels.[1] This compound has garnered significant interest in the scientific community for its ability to modulate metabolic pathways, particularly lipogenesis and glycolysis, which are often dysregulated in cancer and metabolic diseases.[1][3][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models and its potential therapeutic effects in conditions such as nonalcoholic steatohepatitis (NASH) and rheumatoid arthritis.[3][4][5]
These application notes provide a comprehensive overview of the preclinical data available for this compound, including recommended dosage and administration guidelines for in vitro and in vivo studies, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action
This compound functions as an LXR inverse agonist. LXRs (LXRα and LXRβ) are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. In the context of cancer, LXRs are known to regulate the expression of genes involved in the Warburg effect and de novo lipogenesis, two metabolic hallmarks of cancer cells.
By acting as an inverse agonist, this compound enhances the recruitment of corepressor proteins (such as NCoR and SMRT) to LXR.[5] This leads to the transcriptional repression of LXR target genes, including those pivotal for:
-
Lipogenesis: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[6]
-
Glycolysis: Glucokinase (GCK), Phosphofructokinase 1 (PFK1), and Phosphofructokinase 2 (PFK2).[5]
In macrophages, this compound has been shown to modulate the AMPK/mTOR/HIF-1α signaling pathway, which is critical for regulating glycolytic metabolism and inflammatory responses.[2][4]
Signaling Pathway Diagram
Caption: this compound mechanism of action in cancer cells and macrophages.
In Vitro Dosage and Administration
Cell Culture Studies
This compound is soluble in DMSO and should be prepared as a concentrated stock solution (e.g., 10-20 mM) for in vitro use.[7] Subsequent dilutions to the final working concentration should be made in the appropriate cell culture medium. It is recommended to include a vehicle control (DMSO) in all experiments, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).
| Application | Cell Lines | Concentration Range | Notes |
| Cell Viability (IC50) | Prostate (PC3, DU-145), Colorectal (SW620, HT29), Lung (HOP-62, NCI-H23) | 15 - 104 nM | Treatment duration is typically 24-72 hours.[1][7] |
| Macrophage Polarization | RAW264.7 | 5 - 20 µM | Used to inhibit LPS/IFN-γ-induced M1 macrophage polarization.[2] |
| Cancer Stem Cells | Colon CSCs | 25 - 200 nM | A concentration of 60 nM was used for specific mechanistic studies.[8] |
| Gene Expression Analysis | ccRCC cells (786-O, ACHN) | 0.1 µM (100 nM) | Effective for downregulating LXR target genes like FASN and SREBP-1c.[6] |
| Colony Formation Assay | Various cancer cells | 100 nM - 10 µM | Demonstrates inhibition of long-term proliferative capacity.[1] |
| Luciferase Reporter Assay | HEK293T and various cancer cell lines | 1 nM - 10 µM | To confirm LXR inverse agonist activity.[5] |
In Vivo Dosage and Administration
Animal Models
For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection. The compound is insoluble in aqueous solutions and requires a specific vehicle for solubilization. Fresh preparation of the dosing solution is recommended for each day of administration.
| Animal Model | Species | Dosage Range | Vehicle | Administration Route & Frequency |
| Cancer Xenografts | Mouse | 30 - 60 mg/kg | 10% DMSO, 90% Corn Oil | i.p., once daily |
| Nonalcoholic Steatohepatitis (NASH) | Mouse | 30 mg/kg | 10% DMSO, 10% Tween-80, 80% Water | i.p., once daily |
| Rheumatoid Arthritis | Rat | 15 - 30 mg/kg | 5% DMSO, 5% Tween-80, 90% Water | i.p., once daily |
Note on Vehicle Preparation: When preparing the dosing solution, it is crucial to first dissolve this compound in DMSO to create a stock solution. Subsequently, the other components of the vehicle (e.g., Tween-80, water, or corn oil) should be added. Sonication or gentle heating may be required to achieve a clear solution.
Experimental Protocols
In Vitro: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo: Cancer Xenograft Study
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., Nu/Nu) for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Dosing: Prepare the this compound dosing solution and administer it to the treatment group via i.p. injection daily. Administer the vehicle solution to the control group.
-
Monitoring: Monitor the body weight and overall health of the animals daily.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, gene expression).
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo cancer xenograft study.
Safety and Toxicity
Preclinical studies in animal models have indicated a favorable safety profile for this compound at therapeutic doses. Specifically, studies have reported:
It is important to note that these observations are from preclinical animal models, and This compound has not been evaluated in human clinical trials. Therefore, appropriate safety precautions should be taken when handling this compound in a research setting.
Clinical Development Status
As of the latest available information, this compound is a preclinical compound intended for research purposes only. There is no publicly available information to suggest that this compound has entered or is currently undergoing human clinical trials. Researchers should consult clinical trial registries for the most up-to-date information.
Conclusion
This compound is a valuable research tool for investigating the roles of LXR in metabolism and disease. Its ability to potently and specifically inhibit LXR signaling provides a means to explore the therapeutic potential of targeting metabolic pathways in cancer and other conditions. The provided dosage and administration guidelines, along with the detailed protocols, should serve as a valuable resource for researchers and drug development professionals working with this compound. As with any investigational compound, careful experimental design and adherence to safety protocols are paramount.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Recursion's Drug Discovery Pipeline | Recursion [recursion.com]
SR9243: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of SR9243, a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR). The protocols outlined below are intended to guide researchers in the effective use of this compound for both in vitro and in vivo preclinical studies.
Compound Information
| Parameter | Value | Reference |
| Molecular Weight | 626.62 g/mol | [1] |
| Formula | C₃₁H₃₂BrNO₄S₂ | [1] |
| CAS Number | 1613028-81-1 | [1] |
| Mechanism of Action | This compound is a selective LXR inverse agonist. It binds to LXR, inducing a conformational change that promotes the recruitment of co-repressor proteins. This stabilization of the LXR-corepressor complex leads to the repression of LXR target gene transcription, effectively inhibiting pathways involved in lipogenesis and the Warburg effect.[2][3][4] | |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[1] |
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of this compound, particularly in DMSO.[5]
| Solvent | Concentration | Remarks |
| DMSO | ≤ 20 mg/mL (31.92 mM) | Ultrasonic assistance may be required for complete dissolution. Use of fresh, non-hygroscopic DMSO is highly recommended.[2][3] |
| Ethanol | Insoluble | [5] |
| Water | Insoluble | [5] |
| 4-Methylpyridine | 20 mg/mL | [5] |
Note: For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with cell culture medium to the desired final concentration. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 6.27 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2]
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
In Vivo Formulation and Administration
This protocol provides a method for preparing this compound for intraperitoneal (i.p.) injection in mice. This formulation is based on a vehicle of 10% DMSO and 10% Tween-80 in saline.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in the in vitro protocol. For a final dose of 30 mg/kg in a 200 µL injection volume for a 20g mouse, a stock solution of 30 mg/mL in DMSO is a convenient starting point.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of the final formulation, add 100 µL of a 30 mg/mL stock.
-
Add 100 µL of Tween-80 to the tube.
-
Vortex the mixture thoroughly to ensure the DMSO and Tween-80 are well mixed.
-
Slowly add 800 µL of sterile saline to the mixture while vortexing to create a stable emulsion.
-
The final formulation will contain 10% DMSO and 10% Tween-80.
-
Administer the freshly prepared formulation to the animals via intraperitoneal injection.[1] A common dosage used in studies with ob/ob mice is 30 mg/kg, administered once daily.[1]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: LXR Inverse Agonism
This compound functions by repressing the transcriptional activity of the Liver X Receptor (LXR). In its basal state, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. The binding of an agonist typically leads to the recruitment of co-activators and subsequent gene transcription. As an inverse agonist, this compound stabilizes the interaction of the LXR/RXR heterodimer with co-repressor proteins, leading to the active suppression of gene transcription. This inhibition of LXR signaling downregulates the expression of genes involved in key metabolic pathways, such as the Warburg effect and lipogenesis.[2][4][6]
Caption: this compound acts as an LXR inverse agonist in the nucleus.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for both in vitro and in vivo applications.
Caption: Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with SR9243
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of SR9243, a novel inverse agonist of the Liver X Receptor (LXR). This compound has demonstrated significant anti-tumor activity by selectively targeting the Warburg effect and de novo lipogenesis, metabolic hallmarks of cancer.[1] This document outlines the mechanism of action, provides detailed protocols for xenograft studies, and presents key quantitative data from preclinical investigations.
Mechanism of Action
This compound functions as a potent LXR inverse agonist, inducing the interaction between LXR and its corepressors.[1][2] This action leads to the transcriptional repression of key genes involved in glycolysis and lipogenesis, two metabolic pathways crucial for cancer cell proliferation and survival.[1][3] By inhibiting these pathways, this compound effectively reduces the production of essential building blocks and energy required for rapid tumor growth, ultimately leading to cancer cell apoptosis.[1][2] A key advantage of this compound is its selective toxicity towards cancer cells, with minimal effects on normal cells and tissues, attributed to the unique metabolic dependencies of malignant cells.[1][3]
In Vivo Experimental Design: Xenograft Models
The following protocol details a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound. This model is a cornerstone in preclinical cancer research, allowing for the assessment of a compound's therapeutic potential in a living organism.[4][5][6]
Materials
-
This compound (MedChemExpress, Cat. No. HY-100595)
-
Vehicle solution (e.g., 10% DMSO, 10% Tween-80 in saline)[2]
-
Cancer cell line (e.g., SW620 colon cancer, DU-145 prostate cancer, Lewis Lung Carcinoma)[1]
-
Immunocompromised mice (e.g., Athymic Nude, NOD-SCID)[4]
-
Matrigel (optional, for some cell lines)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
Experimental Workflow
Detailed Protocol
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and prepare a single-cell suspension in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation and Administration: Prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle is 10% DMSO and 10% Tween-80 in saline.[2] Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 30 or 60 mg/kg) once daily.[1] The control group should receive an equivalent volume of the vehicle.
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Harvesting: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment. At the endpoint, euthanize the mice and collect tumors and other relevant organs (e.g., liver) for further analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Endpoint | Percent Tumor Growth Inhibition | Reference |
| SW620 Colon Cancer | Vehicle | - | ~1200 | - | [1] |
| This compound | 30 | ~600 | ~50% | [1] | |
| This compound | 60 | ~300 | ~75% | [1] | |
| DU-145 Prostate Cancer | Vehicle | - | ~1000 | - | [1] |
| This compound | 60 | ~200 | ~80% | [1] | |
| Lewis Lung Carcinoma (LLC1) | Vehicle | - | ~1600 | - | [1] |
| This compound | 60 | ~400 | ~75% | [1] |
Table 2: Effect of this compound on Gene Expression in SW620 Tumors
| Gene | Treatment Group | Dose (mg/kg) | Relative mRNA Expression (Fold Change vs. Vehicle) | Reference |
| SREBP1c | This compound | 30 | ~0.6 | [1] |
| This compound | 60 | ~0.4 | [1] | |
| SCD1 | This compound | 30 | ~0.5 | [1] |
| This compound | 60 | ~0.3 | [1] | |
| PFK2 | This compound | 30 | ~0.7 | [1] |
| This compound | 60 | ~0.5 | [1] |
Toxicity and Safety Profile
A significant advantage of this compound is its favorable safety profile observed in preclinical models. In vivo studies have shown that this compound treatment does not induce significant weight loss, hepatotoxicity, or systemic inflammation.[1] This selectivity is thought to be due to the reliance of cancer cells on the metabolic pathways targeted by this compound, whereas normal cells are less dependent on them.[3]
Combination Therapy
This compound has also shown potential as a complementary treatment in combination with standard chemotherapeutic agents. Studies have indicated that this compound can enhance the efficacy of drugs like 5-fluorouracil (B62378) and cisplatin (B142131) in various cancer cell lines, suggesting its potential to overcome drug resistance and improve treatment outcomes.[1]
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the potential of this compound in various cancer models. Careful adherence to these experimental guidelines will ensure the generation of robust and reproducible data, facilitating the translation of this promising compound from the laboratory to the clinic.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential New Class of Cancer Drugs | Technology Networks [technologynetworks.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crownbio.com [crownbio.com]
- 6. clinicallab.com [clinicallab.com]
SR9243 Application in Glioblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent synthetic Liver X Receptor (LXR) inverse agonist that has demonstrated broad anti-tumor activity in various cancer models by targeting the Warburg effect and lipogenesis.[1] However, preclinical evidence strongly indicates that This compound is ineffective in promoting cell death in glioblastoma (GBM) . This document provides a comprehensive overview of the application and, critically, the lack of efficacy of this compound in glioblastoma research. It details the scientific rationale behind these findings, contrasts the mechanism with effective LXR-targeted strategies in GBM, and provides detailed protocols for the key experiments used to assess the activity of compounds like this compound in a glioblastoma context.
Introduction to this compound
This compound is a small molecule designed to suppress the basal transcriptional activity of Liver X Receptors (LXRs), LXRα and LXRβ. These nuclear receptors are key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. In several cancer types, such as prostate, colon, and lung cancer, this compound effectively reduces cancer cell viability by inhibiting glycolysis and lipogenesis, metabolic pathways upon which these cancer cells are highly dependent.[1] This leads to apoptotic cell death and has been shown to sensitize cancer cells to conventional chemotherapeutic agents.[1]
This compound and Glioblastoma: A Contradictory Outcome
Despite its success in other cancer models, research demonstrates that this compound does not induce cell death in glioblastoma cell lines. One pivotal study found that this compound failed to cause GBM cell death even though it effectively inhibited LXR target genes. This suggests that the metabolic vulnerabilities targeted by this compound in other cancers are not the primary dependencies of glioblastoma.
Glioblastoma cells exhibit a unique metabolic profile, characterized by a remarkable dependence on exogenous cholesterol for survival. This dependency has paved the way for an alternative LXR-based therapeutic strategy. Instead of LXR inverse agonists, LXR agonists have shown significant anti-tumor effects in GBM models.
The LXR Agonist Approach: A Viable Strategy for Glioblastoma
LXR agonists, such as GW3965 and the brain-penetrant LXR-623, have demonstrated potent anti-glioblastoma activity.[2][3] The mechanism of action of LXR agonists in GBM is centered on disrupting cholesterol homeostasis:
-
Induction of Cholesterol Efflux: LXR activation upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1), which actively transports cholesterol out of the cell.[2]
-
Inhibition of Cholesterol Uptake: LXR agonists induce the expression of the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL), which leads to the degradation of the LDL receptor (LDLR), thereby preventing the uptake of cholesterol-rich LDL particles.[2]
This dual action of depleting intracellular cholesterol stores proves to be cytotoxic to glioblastoma cells, which are auxotrophic for this lipid.
Quantitative Data Summary
While no specific IC50 values for this compound in glioblastoma cell lines are available in the literature due to its lack of efficacy, the following table summarizes the reported IC50 values for this compound in other cancer cell lines for comparative purposes.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
Table 1: Published IC50 values for this compound in various cancer cell lines. Data extracted from Flaveny, C. et al. (2015).[1]
Signaling Pathways and Experimental Workflow
Caption: LXR signaling in glioblastoma.
Caption: Workflow for testing this compound in glioblastoma.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the assessment of this compound in glioblastoma research.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression
Objective: To measure the effect of this compound on the expression of LXR target genes.
Materials:
-
Treated glioblastoma cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, ABCA1, IDOL) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Treat glioblastoma cells with this compound as described for other assays.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
In Vivo Glioblastoma Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound on glioblastoma tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells (e.g., U87MG)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 glioblastoma cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily (or as per the determined dosing schedule) via an appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
While this compound is a valuable tool for studying the role of LXR and metabolic pathways in several cancers, the available evidence clearly indicates its lack of therapeutic potential in glioblastoma. The unique dependence of GBM on cholesterol uptake presents a distinct vulnerability that is effectively targeted by LXR agonists, not inverse agonists. Researchers investigating therapeutic strategies for glioblastoma should focus on approaches that disrupt cholesterol homeostasis, such as the use of LXR agonists, rather than pursuing the application of this compound in this specific context. These application notes and protocols are intended to guide researchers in making informed decisions and designing rigorous experiments to further elucidate effective treatments for this challenging disease.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9243 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SR9243, a Liver X Receptor (LXR) inverse agonist, in various xenograft models of cancer. This compound has demonstrated broad anti-tumor activity by selectively targeting the Warburg effect and de novo lipogenesis, metabolic pathways crucial for rapid cancer cell proliferation.[1][2]
Mechanism of Action
This compound functions as an inverse agonist of LXR, a nuclear receptor that plays a key role in regulating the expression of genes involved in glycolysis and lipogenesis.[1] By binding to LXR, this compound induces the recruitment of co-repressors, leading to the downregulation of critical metabolic genes. This dual inhibition of glycolysis and lipogenesis creates a metabolic environment that is unable to sustain the rapid growth of cancer cells, ultimately leading to apoptosis.[1][2] this compound has been shown to be effective in reducing cancer cell viability across multiple cell lines, including prostate, colorectal, and lung cancer.[3][4]
The targeted disruption of these metabolic pathways in cancer cells by this compound occurs without significant toxicity to non-malignant cells.[1] In vivo studies have consistently shown that this compound treatment does not lead to weight loss, hepatotoxicity, or systemic inflammation, highlighting its favorable safety profile.[1][2]
Signaling Pathway
Caption: Mechanism of action of this compound as an LXR inverse agonist.
In Vivo Efficacy Data
The following tables summarize the quantitative data from various xenograft studies investigating the anti-tumor effects of this compound.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Treatment Group (n) | Dose and Route | % Tumor Growth Inhibition (vs. Vehicle) | Reference |
| Colon Cancer | SW620 | Athymic Nude Mice | Vehicle (9), this compound (9) | 30 mg/kg, i.p. | Substantial Reduction | [1] |
| Colon Cancer | SW620 | Athymic Nude Mice | Vehicle (9), this compound (9) | 60 mg/kg, i.p. | Dose-dependent substantial reduction | [1] |
| Prostate Cancer | DU-145 | Nude Mice | Vehicle (7), this compound (8) | 60 mg/kg, i.p. | Potent Reduction | [1] |
| Lung Cancer | LLC1 | C57BL/6J Mice (Syngeneic) | Vehicle (8), this compound (8) | 60 mg/kg, i.p. | Profound Inhibition | [1] |
Table 2: Effect of this compound on Gene Expression in SW620 Colon Cancer Xenografts
| Gene Target | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |
| Glycolytic Genes | ||||
| GCK1 | 30 mg/kg this compound | Decreased | < 0.05 | [1] |
| PFK1 | 30 mg/kg this compound | Decreased | < 0.05 | [1] |
| PFK2 | 30 mg/kg this compound | Decreased | < 0.05 | [1] |
| Lipogenic Genes | ||||
| SREBP1c | 30 mg/kg this compound | Decreased | < 0.05 | [1] |
| SREBP1c | 60 mg/kg this compound | Further Decreased | < 0.05 | [1] |
| SCD1 | 30 mg/kg this compound | Decreased | < 0.05 | [1] |
| SCD1 | 60 mg/kg this compound | Further Decreased | < 0.05 | [1] |
Table 3: Effect of this compound on Gene Expression in DU-145 Prostate Cancer Xenografts
| Gene Target | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |
| Lipogenic Genes | ||||
| SREBP1c | 60 mg/kg this compound | Markedly Suppressed | Not specified | [1] |
| SCD1 | 60 mg/kg this compound | Markedly Suppressed | Not specified | [1] |
| FASN | 60 mg/kg this compound | Markedly Suppressed | Not specified | [1] |
| Glycolytic Genes | ||||
| GCK1 | 60 mg/kg this compound | No Reduction | Not specified | [1] |
| PFK2 | 60 mg/kg this compound | No Reduction | Not specified | [1] |
| PFK1 | 60 mg/kg this compound | No Reduction | Not specified | [1] |
Experimental Protocols
Xenograft Tumor Model Establishment
A generalized protocol for establishing subcutaneous xenograft models is provided below. This protocol should be adapted based on the specific cell line and mouse strain used.
Caption: General workflow for establishing a xenograft tumor model.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, SCID)[5]
-
Cancer cell line of interest (e.g., SW620, DU-145)[1]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or other suitable extracellular matrix)[5]
-
Syringes and needles
Procedure:
-
Culture the selected cancer cell line in the appropriate medium until approximately 80% confluency.[5]
-
Harvest the cells using standard cell culture techniques and perform a cell count to determine cell viability and concentration.
-
Resuspend the cells in a sterile solution of PBS and Matrigel, typically at a 1:1 ratio, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.[5]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[5]
-
Monitor the mice regularly for tumor formation and measure tumor volume using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[5]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
This compound Formulation and Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO in Corn Oil)[3]
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For in vivo administration, dilute the stock solution in a vehicle such as corn oil to the desired final concentration (e.g., 30 mg/kg or 60 mg/kg).[1] A common formulation is 10% DMSO and 90% corn oil.[3]
-
Ensure the final solution is clear and homogenous. Gentle heating or sonication may be used to aid dissolution if necessary.[3] It is recommended to prepare the working solution fresh on the day of use.[3]
-
Administer this compound or the vehicle control to the mice via intraperitoneal (i.p.) injection. The dosing volume should be calculated based on the weight of each individual mouse.
-
Continue treatment for the duration of the study, with dosing frequency determined by the experimental design.
Endpoint Analysis Protocols
1. Tumor Growth and Body Weight Monitoring
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[5]
-
Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.[1][5]
2. Gene Expression Analysis (RT-PCR)
-
At the end of the study, euthanize the mice and excise the tumors.[5]
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen or store it in an RNA stabilization solution.
-
Extract total RNA from the tumor tissue using a standard RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the genes of interest (e.g., GCK1, PFK1, PFK2, SREBP1c, SCD1, FASN) and a suitable housekeeping gene for normalization.
-
Analyze the relative gene expression levels between the this compound-treated and vehicle-treated groups.[1]
3. Apoptosis Detection (TUNEL Assay)
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on tissue sections according to the manufacturer's instructions.
-
This assay detects DNA fragmentation, a hallmark of apoptosis.[1]
-
Visualize and quantify the apoptotic cells using fluorescence microscopy.[1]
4. Lipid Content Analysis (Oil Red O Staining)
-
Embed fresh-frozen tumor tissue in an optimal cutting temperature (OCT) compound.
-
Cryosection the tissue and fix the sections.
-
Stain the sections with Oil Red O solution to visualize neutral lipids.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Image the sections using light microscopy to assess the lipid content within the tumors.[1]
Concluding Remarks
This compound presents a promising therapeutic strategy for a variety of cancers by targeting their metabolic vulnerabilities. The protocols and data presented here provide a foundation for designing and executing in vivo studies to further evaluate the efficacy and mechanism of action of this compound in different xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing cancer research and drug development.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of SR9243
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptor (LXR), a key regulator of lipid and glucose homeostasis. By suppressing the transcriptional activity of LXR, this compound has demonstrated significant anti-tumor and anti-inflammatory effects in preclinical models. Its mechanism of action involves the inhibition of the Warburg effect and lipogenesis, making it a promising candidate for therapeutic development. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), along with an overview of its relevant signaling pathways.
This compound Signaling Pathway
This compound exerts its biological effects by modulating the LXR signaling pathway. As an inverse agonist, this compound binds to LXR and promotes the recruitment of co-repressor proteins, leading to the downregulation of LXR target genes involved in glycolysis and lipogenesis. This ultimately results in decreased cancer cell viability and reduced inflammation.[1][2][3][4][5]
Analytical Methods for this compound Quantification
The following sections detail proposed starting protocols for the quantification of this compound in biological matrices, primarily plasma. These methods are based on established principles of bioanalysis for small molecules and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation in regulated studies.
LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.
2.1.1. Experimental Protocol
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound.
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate
-
Human plasma (or other relevant biological matrix)
Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the biological matrix.
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions (Proposed):
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | To be determined by infusion of the reference standard (precursor -> product ion) |
| IS Transition | To be determined by infusion of the internal standard (precursor -> product ion) |
2.1.2. Method Validation Parameters (Target Acceptance Criteria):
| Parameter | Target Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits as per regulatory guidance |
| Stability | Stable under various storage and handling conditions |
HPLC-UV Method
For applications where the sensitivity of LC-MS/MS is not required, an HPLC method with UV detection can be developed. This method is generally less sensitive but can be more accessible.
2.2.1. Experimental Protocol
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Internal Standard (IS)
-
Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate
-
Human plasma (or other relevant biological matrix)
Sample Preparation:
Follow the same protein precipitation procedure as described for the LC-MS/MS method (Section 2.1.1).
HPLC Conditions (Proposed):
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 25 mM Potassium Dihydrogen Phosphate (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined) |
| Column Temperature | 35°C |
2.2.2. Method Validation Parameters (Target Acceptance Criteria):
| Parameter | Target Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LOQ) |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LOQ) |
| Specificity | No interfering peaks from endogenous matrix components at the retention time of this compound and IS |
Data Presentation
Quantitative data from method validation and sample analysis should be presented in clear and concise tables. Below are templates for presenting such data.
Table 1: LC-MS/MS Method Validation Summary (Example Data)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | 3.5 - 8.2% |
| Inter-day Precision (%CV) | 4.1 - 9.5% |
| Intra-day Accuracy (%Bias) | -5.2 to 6.8% |
| Inter-day Accuracy (%Bias) | -4.7 to 7.3% |
| Mean Recovery | 85.2% |
Table 2: HPLC-UV Method Validation Summary (Example Data)
| Parameter | Result |
| Linear Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | 0.995 |
| LOD | 15 ng/mL |
| LOQ | 50 ng/mL |
| Intra-day Precision (%CV) | 2.8 - 7.5% |
| Inter-day Precision (%CV) | 3.6 - 8.9% |
| Intra-day Accuracy (%Bias) | -6.1 to 5.4% |
| Inter-day Accuracy (%Bias) | -5.8 to 6.2% |
Conclusion
The analytical methods proposed in these application notes provide a strong foundation for the accurate and reliable quantification of this compound in biological matrices. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected. The HPLC-UV method, while less sensitive, provides a robust and accessible alternative for applications with higher concentration ranges. It is imperative that these methods are fully validated in the laboratory to ensure their performance meets the requirements of the intended application and adheres to regulatory standards. The understanding of the this compound signaling pathway, coupled with robust bioanalytical methods, will be instrumental in advancing the research and development of this promising therapeutic candidate.
References
- 1. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography Combined with Mass Spectrometry Utilising High-Resolution, Exact Mass, and Multi-Stage Fragmentation for the Identification of Oxysterols in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
SR9243 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9243.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Liver X Receptor (LXR).[1][2] It functions by inducing the interaction between LXR and corepressors, which in turn downregulates the expression of LXR target genes.[1][3][4] This activity leads to the inhibition of two key metabolic pathways often upregulated in cancer cells: the Warburg effect (aerobic glycolysis) and lipogenesis (fatty acid synthesis).[5][6] By disrupting these pathways, this compound can selectively induce apoptosis in cancer cells while showing minimal toxicity to non-malignant cells.[6]
Q2: What are the primary research applications of this compound?
This compound is primarily utilized in cancer research due to its ability to target metabolic pathways that are critical for tumor growth and survival.[6] It has demonstrated broad anti-tumor activity in various cancer cell lines, including prostate, colorectal, and lung cancer.[1][7] Additionally, this compound is investigated for its potential in treating metabolic diseases such as nonalcoholic steatohepatitis (NASH) by reducing hepatic steatosis and inflammation.[5][8]
Q3: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₃₂BrNO₄S₂[1][5][7][9] |
| Molecular Weight | 626.62 g/mol [1][5][7][9] |
| Appearance | White to off-white solid[4] |
| Purity | ≥98%[5] |
| CAS Number | 1613028-81-1[1][5][7] |
Troubleshooting Guide: this compound Dissolution
Issue: this compound is not dissolving properly in DMSO.
This is a common issue that can often be resolved with proper technique and materials. Below are potential causes and step-by-step solutions.
Potential Cause 1: Suboptimal Solvent Quality
The quality of the Dimethyl Sulfoxide (DMSO) is critical for successfully dissolving this compound.
-
Solution: Use fresh, anhydrous, research-grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of this compound.[2][4] Avoid using old DMSO that has been opened multiple times.
Potential Cause 2: Insufficient Sonication
This compound may require mechanical assistance to fully dissolve, especially at higher concentrations.
-
Solution: After adding DMSO to the this compound powder, use an ultrasonic bath to aid dissolution.[1][3] Sonicate the solution for several minutes until all particulate matter is visibly dissolved.
Potential Cause 3: Concentration Exceeds Solubility Limit
While this compound has good solubility in DMSO, attempting to create a stock solution that is too concentrated can lead to dissolution problems.
-
Solution: Adhere to the recommended solubility limits. This compound is readily soluble in DMSO at concentrations up to 20 mM (approximately 12.53 mg/mL) or 20 mg/mL.[1][3][5] Some suppliers indicate solubility greater than 25 mg/mL.[7] If a higher concentration is required, it may be necessary to prepare a slightly larger volume of stock solution.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a standard stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, you would need 12.53 mg of this compound (Molecular Weight: 626.62 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Vortexing: Briefly vortex the mixture to disperse the powder in the solvent.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear and free of visible particles.[1][3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4] Solutions in DMSO may be stored at -20°C for up to 3 months.[7]
Solubility Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 12.53 - 33 | 20 - 52.66 | Use of fresh, anhydrous DMSO is critical.[2] Sonication may be required.[1][3] |
| Aqueous Buffer | Insoluble | Insoluble | This compound should first be dissolved in DMSO and then diluted into aqueous buffer.[7] |
| Ethanol | Insoluble | Insoluble | |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 | ≥ 3.99 | Clear solution for in vivo use.[3] |
| 15% Cremophor EL in 85% Saline | 10 | 15.96 | Suspended solution for in vivo use; requires sonication.[3] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound acts as an LXR inverse agonist to inhibit gene expression.
Experimental Workflow for Dissolving this compound
Caption: Workflow for the proper dissolution of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - MedChem Express [bioscience.co.uk]
Technical Support Center: Troubleshooting SR9243 In Vivo Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LXR inverse agonist, SR9243. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential in vivo instability and other common issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist of the Liver X Receptor (LXR). It functions by recruiting corepressors to LXR, leading to the downregulation of LXR target genes.[1][2] This activity results in the inhibition of two key metabolic pathways often upregulated in cancer cells: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[3][4] By disrupting these pathways, this compound can induce cancer cell death.[3]
Q2: I am observing lower than expected efficacy in my in vivo model. Could this be due to this compound instability?
Yes, lower than expected efficacy is a common symptom of in vivo compound instability. Several factors could be contributing to this, including:
-
Rapid Metabolism: this compound may be quickly metabolized and cleared from the system before it can reach its target tissue at a sufficient concentration.
-
Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration.
-
Chemical Degradation: The compound could be degrading in the formulation or after administration due to physiological pH or interaction with biological molecules.
-
Formulation Issues: The formulation may not be optimal for delivering a stable and effective concentration of this compound.
Q3: What are the recommended formulations for in vivo studies with this compound?
This compound has poor water solubility, which necessitates a specific formulation for in vivo administration. Here are a couple of options that have been used in publications:
| Vehicle Component | Concentration | Administration Route | Reference |
| DMSO | 10% | Intraperitoneal (i.p.) | [1][2] |
| Tween-80 | 10% | Intraperitoneal (i.p.) | [1][2] |
| Saline | 80% | Intraperitoneal (i.p.) | [1][2] |
| Alternative | |||
| DMSO | 10% | Intraperitoneal (i.p.) | [2] |
| Corn oil | 90% | Intraperitoneal (i.p.) | [2] |
Note: It is crucial to ensure that the final concentration of DMSO is kept low to minimize toxicity to the animal model. Always prepare fresh formulations on the day of use.[1]
Q4: I am seeing inconsistent results between animals in the same treatment group. What could be the cause?
Inconsistent results can be frustrating and can point to several issues, including instability:
-
Inconsistent Formulation: If the compound is not fully dissolved or forms a suspension, the administered dose may vary between animals. Ensure thorough mixing and consider sonication if necessary to achieve a homogenous solution.
-
Variable Metabolism: Individual animals can have different metabolic rates, leading to variations in compound exposure.
-
Administration Variability: Ensure consistent administration technique (e.g., depth and location of injection) to minimize variability in absorption.
Q5: Are there any known metabolites of this compound?
Currently, there is limited publicly available information on the specific metabolites of this compound. As a small molecule, it is likely to undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver. To investigate the metabolic profile of this compound in your specific model system, you could consider performing in vitro metabolism studies using liver microsomes or S9 fractions.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Efficacy In Vivo
If you are observing that this compound is not producing the expected biological effect in your animal model, or if the effect is highly variable, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A stepwise approach to troubleshooting poor in vivo efficacy of this compound.
Issue 2: Suspected Rapid Metabolism or Clearance
If you suspect that this compound is being cleared too quickly in your model, you can investigate its metabolic stability.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay provides an initial assessment of the metabolic stability of a compound in the liver.
-
Materials:
-
Liver microsomes (from the species of your animal model)
-
NADPH regenerating system
-
This compound stock solution
-
Control compounds (one high clearance, one low clearance)
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of this compound and control compounds in the incubation buffer.
-
Pre-warm the liver microsomes and NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway Inhibited by this compound
Caption: Mechanism of action of this compound via LXR inverse agonism.
General Workflow for an In Vivo Efficacy Study
References
optimizing SR9243 dosage for cancer cells
Welcome to the Technical Support Center for SR9243. This guide provides detailed information, protocols, and troubleshooting advice for researchers using the LXR/REV-ERB ligand this compound in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a small molecule that acts as a Liver-X-Receptor (LXR) inverse agonist.[1][2] In cancer cells, its primary mechanism involves binding to LXR and inducing the recruitment of a corepressor complex. This action suppresses the transcription of key genes involved in two metabolic pathways critical for cancer cell growth: the Warburg effect (aerobic glycolysis) and de novo lipogenesis (fatty acid synthesis).[1][3] By inhibiting these pathways, this compound depletes the cell of essential building blocks and energy, leading to apoptosis (programmed cell death).[1][4] Some studies also identify this compound as a REV-ERB agonist, a key regulator of the circadian clock, which also plays a critical role in controlling autophagy and lipogenesis.[5]
Q2: Is this compound selective for cancer cells?
A2: Yes, studies have shown that this compound is selectively toxic to cancer cells while having minimal effects on the viability of non-malignant cells.[1][4] This selectivity is a significant advantage, though the precise underlying mechanism is still under investigation.[1]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: this compound is potent at nanomolar concentrations. For initial dose-response experiments, a range of 10 nM to 10 µM is recommended. The half-maximal inhibitory concentration (IC50) for many cancer cell lines falls between 15 nM and 104 nM.[1][2][6][7] For example, the IC50 in HT-29 colon cancer stem cells was reported to be approximately 69 nM.[8]
Q4: What are the expected downstream effects of this compound treatment on cancer cells?
A4: Treatment with this compound is expected to:
-
Reduce cell viability and proliferation. [1]
-
Decrease the expression of lipogenic genes such as FASN, SREBP1c, and SCD1.[1][4]
-
Decrease the expression of glycolytic genes like PFKFB3 and GSK3β.[1][8]
-
Increase the generation of Reactive Oxygen Species (ROS). [8]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid powder. For in vitro use, it should be dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[7] Store the powder at -20°C for long-term stability (up to 3 years). Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 2 years).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability after this compound treatment. | 1. Sub-optimal Concentration: The IC50 for your specific cell line may be higher than the tested range. 2. Reagent Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. 3. Cell Line Resistance: The specific cancer cell line may not be highly dependent on the metabolic pathways targeted by this compound. 4. Experimental Error: Incorrect seeding density, reagent preparation, or measurement. | 1. Expand Dose Range: Test a wider range of concentrations, from 1 nM to 50 µM. 2. Prepare Fresh Reagent: Use a fresh aliquot of this compound stock solution or prepare a new one from powder. 3. Confirm Mechanism: Perform a rescue experiment. Supplementing the culture medium with fatty acids (e.g., oleate, stearate) should rescue cells from this compound-induced death if the lipogenesis pathway is the primary target.[2][6] 4. Verify Protocol: Double-check all steps of your cell viability assay protocol, including cell counts and reagent concentrations. |
| High variability between replicate wells or experiments. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media and drug concentration. 3. Inconsistent Drug Dilution: Errors during the preparation of the serial dilutions. 4. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes/drug responses. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Mitigate Edge Effects: Do not use the outermost wells of the plate for data collection. Instead, fill them with sterile PBS or media.[9] 3. Prepare Dilutions Carefully: Use calibrated pipettes and prepare a master mix for each concentration where possible. 4. Use Low Passage Cells: Maintain a consistent and low cell passage number for all experiments. |
| High toxicity observed even at very low nanomolar concentrations. | 1. Cell Line Hypersensitivity: The cell line may be exceptionally dependent on lipogenesis or glycolysis. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect Stock Concentration: The initial stock solution may be more concentrated than calculated. | 1. Narrow Dose Range: Perform a dose-response curve starting from picomolar or low nanomolar concentrations. 2. Check Solvent Concentration: Ensure the final DMSO concentration in the culture medium is consistent across all wells (including vehicle control) and is non-toxic (typically ≤ 0.5%). 3. Verify Stock Solution: If possible, verify the concentration of your stock solution. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| PC3 | Prostate | ~15 - 104 | [1][2] |
| DU-145 | Prostate | ~15 - 104 | [1][2] |
| SW620 | Colorectal | ~15 - 104 | [1][2] |
| HT-29 | Colorectal | ~15 - 104 | [1][2] |
| HT-29 (CD133+) | Colorectal CSC | ~69 | [8] |
| HOP-62 | Lung | ~15 - 104 | [1][2] |
| NCI-H23 | Lung | ~15 - 104 | [1][2] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound powder and DMSO
-
96-well flat-bottom tissue culture plates
-
Sterile PBS
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
DMSO (for solubilizing formazan)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)[9]
Methodology:
-
Cell Seeding:
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to create 2X working solutions. A suggested 8-point concentration range could be 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM, 0.02 nM, and 0 nM (vehicle control).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound working solution to each well. This will dilute the drug to the final 1X concentration. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a "no cells" blank control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[8]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for another 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.
-
Plot the percent viability against the log-transformed this compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value.[11][12][13]
-
Visualizations
Signaling & Metabolic Pathway of this compound
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for No Cell Response
Caption: Troubleshooting flowchart for lack of this compound efficacy.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. ww2.amstat.org [ww2.amstat.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
SR9243 off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR9243, a potent LXR inverse agonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] It functions by enhancing the interaction between LXRs and nuclear corepressors, such as NCOR1 and SMRT.[1] This increased corepressor recruitment leads to the suppression of LXR-mediated gene transcription below basal levels.[1] The primary therapeutic targets of this action are key genes involved in glycolysis (the Warburg effect) and de novo lipogenesis, metabolic pathways that are often upregulated in cancer cells to support rapid proliferation.[1][3]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: By inhibiting LXR, this compound has been shown to:
-
Reduce the expression of glycolytic and lipogenic genes, such as FASN, SREBP1-c, and SCD1.[1][4]
-
Inhibit the Warburg effect and lipogenesis in cancer cells.[1]
-
Selectively induce apoptosis in cancer cells while sparing non-malignant cells.[1][3]
-
Reduce cancer cell viability at nanomolar concentrations.[1][2]
-
Inhibit tumor growth in vivo without causing significant weight loss, hepatotoxicity, or systemic inflammation.[1][3]
Q3: Is this compound selective for LXR? What are the potential off-target effects?
A3: this compound has demonstrated high selectivity for LXR, with studies showing no significant activity against other nuclear receptors at concentrations up to 10 μM.[1] However, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. While this compound is reported to have a favorable safety profile, researchers should remain vigilant for unexpected cellular phenotypes that do not align with LXR inhibition.[1] General strategies for minimizing off-target effects include careful dose-response studies and the use of orthogonal validation methods.[5]
Q4: Can this compound be used in non-cancer-related research?
A4: Yes, recent studies have explored the effects of this compound in other contexts. For example, it has been shown to attenuate rheumatoid arthritis in animal models by modulating the glycolytic metabolism of macrophages.[6][7] It has also demonstrated anti-inflammatory and anti-fibrotic effects in a mouse model of nonalcoholic steatohepatitis (NASH).[8] These findings suggest a broader therapeutic potential for this compound beyond oncology.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotypes observed.
-
Question: My results are not consistent with the expected effects of LXR inhibition. Could this be an off-target effect?
-
Answer: It is possible. While this compound is highly selective, off-target effects can never be fully excluded. Here is a workflow to investigate this:
Troubleshooting workflow for suspected off-target effects.
Issue 2: The viability of my cancer cell line is not significantly affected by this compound.
-
Question: I am treating my cancer cells with this compound, but I am not observing the expected decrease in cell viability. What could be the reason?
-
Answer: Several factors could contribute to this:
-
Metabolic Dependence: The primary mechanism of this compound is the disruption of glycolysis and lipogenesis.[1] Your specific cell line may not be as heavily reliant on these pathways for survival. Consider assessing the basal metabolic profile of your cells.
-
Differential Gene Repression: The effect of this compound on glycolytic gene expression can be cell-type specific.[1] Some cell lines may show only modest repression of certain glycolytic enzymes but still be sensitive to the anti-lipogenic effects.[1]
-
Experimental Conditions:
-
Fatty Acid Supplementation: The presence of exogenous fatty acids (e.g., oleate, stearate, palmitate) in the culture medium can rescue cancer cells from this compound-induced death.[2][3] Ensure your medium is not supplemented with high levels of lipids.
-
Drug Concentration and Treatment Duration: Refer to the dose-response data below. Ensure you are using an appropriate concentration and treatment duration for your cell line.
-
-
Issue 3: How can I confirm that this compound is engaging its target (LXR) in my cells?
-
Question: I want to verify that the observed phenotype is a direct result of LXR inhibition.
-
Answer: You can perform the following experiments:
-
Target Gene Expression Analysis: Treat your cells with this compound and measure the mRNA or protein levels of known LXR target genes involved in lipogenesis, such as FASN, SREBP1c, and SCD1.[1][4] A significant downregulation of these genes indicates LXR pathway inhibition.
-
LXR Knockdown Rescue Experiment: Use siRNA to knock down the expression of LXRα and/or LXRβ. If the effects of this compound on cell viability or gene expression are diminished in the LXR-knockdown cells, it strongly suggests that the drug's activity is LXR-dependent.[1]
Workflow for genetic validation of this compound's on-target effect. -
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
| Data sourced from multiple publications.[1][2][3] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3, SW620) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
-
2. Western Blot for LXR Target Gene Expression
-
Objective: To measure the protein levels of LXR target genes (e.g., FASN, SREBP1c) following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 10 μM) or vehicle for 48 hours.[1]
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against FASN, SREBP1c, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathway Diagram
The diagram below illustrates the established on-target mechanism of action for this compound.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SR9243 Bioavailability in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of the LXR inverse agonist, SR9243, in mouse models. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the established route of administration for this compound in mice and what is its oral bioavailability?
A1: In the majority of published preclinical studies, this compound is administered via intraperitoneal (i.p.) injection.[1][2] This is primarily because this compound has been noted to have no significant oral bioavailability. The standard vehicle for i.p. injection is typically a mixture of DMSO and Tween-80 in saline or water.[1][2]
Q2: Why is the oral bioavailability of this compound so low?
Q3: What are the potential strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of this compound. Based on approaches for other poorly soluble drugs, promising methods include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption. A recent study has demonstrated the successful encapsulation of this compound into immunoliposomes for targeted delivery, indicating the compound's compatibility with lipid-based nanoparticles.[3]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate, thereby potentially improving absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and solubility.
Q4: Are there any published protocols for oral formulations of this compound?
A4: To date, there are no widely published, validated protocols for an oral formulation of this compound that demonstrates significantly improved bioavailability in mice. Researchers will likely need to undertake formulation development and pharmacokinetic studies to identify an effective oral delivery system.
Troubleshooting Guide
Problem: Inconsistent results with intraperitoneal (i.p.) administration of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Precipitation of this compound in the vehicle. | Ensure the vehicle components (e.g., DMSO, Tween-80) are of high purity and are mixed in the correct proportions. Gently warm the solution or use sonication to aid dissolution. Prepare the formulation fresh before each use. |
| Inaccurate dosing. | Calibrate all pipettes and syringes regularly. Ensure the final concentration of this compound in the vehicle is accurate and that the injection volume is appropriate for the mouse's body weight. |
| Variability in i.p. injection technique. | Ensure consistent injection placement within the peritoneal cavity to avoid accidental injection into organs or subcutaneous tissue. Provide thorough training for all personnel performing the injections. |
Problem: Difficulty in developing an effective oral formulation for this compound.
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility of this compound in the formulation. | Experiment with different ratios of lipids, surfactants, and co-solvents in lipid-based formulations. For solid dispersions, screen a variety of polymers to find one that is compatible with this compound and enhances its dissolution. |
| Degradation of this compound in the gastrointestinal tract. | Consider the use of enteric coatings or encapsulation in protective nanoparticles to shield this compound from the harsh environment of the stomach and upper intestine. |
| Low permeability across the intestinal epithelium. | Investigate the use of permeation enhancers in the formulation, but be mindful of potential toxicity. |
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in mice following either intraperitoneal or oral administration. The tables below are provided as templates for researchers to summarize their own experimental data when conducting pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | Reference |
| e.g., 30 | e.g., 10% DMSO, 10% Tween-80, 80% Water | Data not available | Data not available | Data not available | Data not available | [Your Study] |
| e.g., 60 | e.g., 10% DMSO, 10% Tween-80, 80% Saline | Data not available | Data not available | Data not available | Data not available | [Your Study] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration with Novel Formulation)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | Absolute Bioavailability (%) | Reference |
| e.g., Lipid Nanoparticles | e.g., 50 | Data not available | Data not available | Data not available | Data not available | Data not available | [Your Study] |
| e.g., Solid Dispersion | e.g., 50 | Data not available | Data not available | Data not available | Data not available | Data not available | [Your Study] |
Experimental Protocols
Protocol 1: Standard Intraperitoneal (i.p.) Administration of this compound
-
Preparation of Dosing Solution:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a final dosing solution of 30 mg/kg in a volume of 10 mL/kg, prepare a vehicle of 10% DMSO, 10% Tween-80, and 80% sterile water or saline.
-
Add the required volume of the this compound stock solution to the vehicle and vortex thoroughly to ensure complete mixing. If precipitation occurs, gentle warming or sonication may be used. Prepare the solution fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing.
-
Administer the this compound formulation via intraperitoneal injection at the desired dose (e.g., 30 mg/kg).[2] A typical injection volume is 100 µL for a 20g mouse.
-
Administer the vehicle alone to the control group.
-
-
Sample Collection for Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection via a suitable method (e.g., tail vein, saphenous vein).
-
Process the blood to obtain plasma and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Protocol 2: Proposed Oral Gavage Administration of a Novel this compound Formulation
-
Formulation Preparation:
-
Prepare the novel this compound formulation (e.g., lipid-based nanoparticles, solid dispersion) according to your developed protocol.
-
Ensure the final concentration of this compound is accurately determined and that the formulation is homogenous.
-
-
Animal Dosing:
-
Fast the mice overnight (with access to water) before dosing to reduce variability in gastric emptying and absorption.
-
Administer the this compound formulation via oral gavage using a suitable gavage needle.
-
Administer the corresponding formulation vehicle to the control group.
-
-
Sample Collection and Analysis:
-
Collect blood samples at appropriate time points post-gavage.
-
Process and analyze the plasma samples as described in Protocol 1.
-
Calculate pharmacokinetic parameters and determine the absolute oral bioavailability by comparing the AUC from oral administration to that from an intravenous administration study.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SR9243 experimental variability issues
Welcome to the technical support center for SR9243. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a synthetic Liver X Receptor (LXR) inverse agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of Liver X Receptors (LXRα and LXRβ). Unlike LXR agonists that activate these receptors, this compound binds to LXRs and promotes the recruitment of co-repressor proteins. This action suppresses the basal transcriptional activity of LXR, leading to the downregulation of LXR target genes involved in lipogenesis and glycolysis.[1][2] This targeted suppression of metabolic pathways is particularly effective in cancer cells that exhibit a high degree of metabolic reprogramming, often referred to as the Warburg effect and increased de novo lipogenesis.[2][3][4]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I resolve it?
A2: Precipitation is a common issue with this compound due to its poor water solubility.[5] The likely cause is the compound crashing out of solution when a concentrated DMSO stock is diluted into the aqueous cell culture medium.
Troubleshooting Steps:
-
Vehicle Control: Always use a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to account for any solvent effects.
-
Fresh Preparation: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods.
-
Sonication: If you observe precipitation during the preparation of your working solution, gentle warming and sonication can help to aid dissolution.[6]
-
Formulation: For in vivo studies, this compound is often formulated in a vehicle containing DMSO and a surfactant like Tween-80 or in corn oil to improve solubility and bioavailability.[6] For in vitro work, consider if a very low percentage of a biocompatible surfactant could be tolerated by your cells, though this should be carefully validated.
-
Liposomal Formulations: For advanced applications, encapsulating this compound in liposomes has been shown to improve its solubility and delivery to cells.[5]
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Inconsistent results with this compound can stem from several factors:
-
Compound Stability: Ensure your stock solution of this compound in anhydrous DMSO is stored properly at -20°C or -80°C to prevent degradation.[6] Avoid repeated freeze-thaw cycles.
-
Cell Line-Specific Effects: The effect of this compound on glycolytic gene expression can vary between different cancer cell lines.[3] For example, some cell lines may show significant repression of glycolytic genes, while others are highly responsive to this compound's effects on viability without a profound impact on glycolysis.[3] It is crucial to characterize the specific effects of this compound in your chosen cell model.
-
Assay Timing and Density: The IC50 value of a compound can be influenced by the duration of the assay and the initial cell seeding density.[7][8] Standardize these parameters across all experiments to ensure reproducibility.
-
Media Components: Components in the cell culture medium, such as serum proteins, can potentially interact with this compound, affecting its bioavailability and activity. Maintaining consistent media formulations is important.
Q4: Are there known off-target effects of this compound?
A4: this compound has been shown to be highly selective for LXRα and LXRβ over other nuclear receptors.[3] However, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. While specific off-target kinase activities for this compound are not widely reported, it is good practice to consider this possibility when interpreting unexpected phenotypes. The primary "on-target" effects of systemic LXR modulation can include alterations in lipid metabolism, so it's important to monitor for such changes in in vivo studies.[9][10]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Potency/Efficacy | 1. Compound degradation. 2. Sub-optimal concentration. 3. Cell line insensitivity. | 1. Use a fresh aliquot of this compound stock solution. Confirm stock concentration. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Verify LXR expression in your cell line. Consider testing other cell lines known to be sensitive to this compound. |
| Unexpected Cell Morphology Changes | 1. High concentration of DMSO vehicle. 2. Off-target effects at high this compound concentrations. 3. Induction of apoptosis or other cell death pathways. | 1. Ensure the final DMSO concentration is low and non-toxic to your cells (typically ≤ 0.5%). 2. Lower the concentration of this compound and observe if the morphological changes persist. 3. Perform assays to detect apoptosis (e.g., Annexin V staining) or other forms of cell death. |
| Inconsistent Gene Expression Results | 1. Variability in treatment time. 2. Cell passage number and confluency. 3. RNA isolation and qPCR variability. | 1. Standardize the duration of this compound treatment for all experiments. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Follow standardized protocols for RNA isolation, reverse transcription, and qPCR. Use appropriate housekeeping genes for normalization. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Suggestions |
| Poor Bioavailability/Efficacy | 1. Inadequate vehicle formulation. 2. Rapid metabolism of the compound. | 1. Use a vehicle known to be effective for this compound, such as 10% DMSO, 10% Tween-80 in saline, or a corn oil-based formulation.[6] 2. While this compound is designed for systemic exposure, consider pharmacokinetic studies to determine its half-life and optimal dosing schedule in your animal model. |
| Toxicity/Adverse Effects | 1. High dosage. 2. On-target effects on systemic lipid metabolism. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor for changes in body weight, liver enzymes, and plasma lipid profiles.[11] |
Quantitative Data Summary
This compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
| Data sourced from MedchemExpress and Flaveny et al., 2015.[3][6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, create serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
In Vivo Dosing Protocol (Mouse Model)
-
Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. A common formulation is 10% DMSO, 10% Tween-80, and 80% sterile water or saline. Another option is 10% DMSO in corn oil. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dosage (e.g., 30-60 mg/kg) once daily.
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Data Collection: At the end of the study, collect tissues and/or blood for downstream analysis (e.g., tumor volume measurement, gene expression analysis, or biomarker assessment).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound binds to LXR, promoting co-repressor recruitment and inhibiting gene expression.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential New Class of Cancer Drugs | Technology Networks [technologynetworks.com]
- 5. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
SR9243 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9243. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inverse agonist of the Liver X Receptor (LXR).[1][2] It functions by binding to LXRα and LXRβ, inducing a conformational change that promotes the recruitment of co-repressors to LXR target genes.[1][2] This leads to the suppression of the basal transcriptional activity of LXRs, thereby inhibiting the expression of genes involved in key metabolic pathways, notably the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[2]
Q2: Is this compound toxic to non-malignant cells?
A2: Studies have shown that this compound selectively induces apoptosis in cancer cells while sparing non-malignant tissues.[2] In animal models, this compound has demonstrated significant anti-tumor activity without causing overt toxicity, inflammation, or weight loss.[2]
Q3: What are the expected outcomes of successful this compound treatment in cancer cells?
A3: Successful treatment with this compound in cancer cells is expected to lead to a reduction in cell viability and the induction of apoptosis.[1][2] Mechanistically, this is driven by the downregulation of glycolytic and lipogenic gene expression, leading to a disruption of the Warburg effect and lipid production.[2] Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents.[2]
Troubleshooting Guides
Solubility and Stock Preparation
Q1.1: I am having trouble dissolving this compound. What is the recommended solvent?
A1.1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of up to 20 mg/mL (31.92 mM) or higher.[1][3] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[4] this compound is insoluble in water and ethanol.[4][5] To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[3][5]
Q1.2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A1.2: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Proper Mixing: Add the this compound stock solution drop-wise to the medium while gently vortexing to ensure rapid and even dispersion.
-
Serial Dilution: For very high concentrations, consider performing an intermediate dilution step in pre-warmed medium.
Q1.3: How should I prepare this compound for in vivo animal studies?
A1.3: Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. Commonly used formulations for intraperitoneal (i.p.) injection include:
-
A suspension in 15% Cremophor EL and 85% Saline. Ultrasonic treatment may be needed to create a uniform suspension.[3]
-
A clear solution in 10% DMSO and 90% corn oil.[3]
-
A vehicle of 10% DMSO and 10% Tween-80.[6]
It is recommended to prepare these formulations fresh for each use.
In Vitro Experiments
Q2.1: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?
A2.1: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure that you are seeding a consistent number of healthy, exponentially growing cells in each well. Uneven cell distribution can lead to high variability.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the perimeter wells with sterile media or PBS and not use them for experimental data.
-
Compound Precipitation: As mentioned in the solubility section, ensure that this compound is fully dissolved in the culture medium.
-
Incubation Time: Standardize the duration of this compound treatment and the incubation time with the viability assay reagent across all experiments.
-
Reagent Preparation: Prepare fresh assay reagents and ensure they are properly stored to avoid degradation.
Q2.2: I am not seeing the expected decrease in the expression of LXR target genes (e.g., FASN, SREBP-1c) in my Western blot. What should I check?
A2.2: If you are not observing the expected downregulation of LXR target genes, consider the following:
-
Treatment Conditions: Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment can help determine the optimal conditions for your specific cell line.
-
Cell Line Specificity: The response to this compound can be cell-type dependent. Some cell lines may exhibit a more pronounced inhibition of lipogenesis over glycolysis, or vice versa.[2]
-
Antibody Quality: Ensure that your primary antibodies for the target proteins are validated and working optimally. Titrate your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Protein Loading: Use a consistent amount of protein for each sample and include a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Lysis Buffer: Use a lysis buffer that is appropriate for your target proteins and ensure it contains fresh protease and phosphatase inhibitors.
Q2.3: Can I rescue the effects of this compound on cell viability?
A2.3: The cytotoxic effects of this compound are linked to its inhibition of lipogenesis. Supplementing the cell culture medium with a combination of fatty acids, such as oleate, stearate, and palmitate, has been shown to rescue cancer cell viability in the presence of this compound.[1]
Data Interpretation
Q3.1: The IC50 value I obtained is different from the published literature. Why might this be?
A3.1: Variations in IC50 values can be attributed to several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to this compound.[1][2]
-
Experimental Conditions: The specific parameters of your cell viability assay, such as cell seeding density, treatment duration, and the type of assay used (e.g., MTT, XTT, CellTiter-Glo), can influence the calculated IC50 value.
-
Reagent Purity: Ensure the purity of the this compound used in your experiments.
Q3.2: this compound treatment is not affecting the expression of some glycolytic genes in my cancer cell line, but it is still reducing cell viability. Is this expected?
A3.2: Yes, this can be an expected outcome. The effect of this compound on glycolytic gene expression is not uniform across all cancer cell types.[2] In some cell lines, such as DU-145 and NCI-H23, this compound has been shown to potently reduce cell viability and tumor growth even with only a modest impact on the expression of certain glycolytic enzymes.[2] In these cases, the anti-tumor effect is still strongly driven by the inhibition of lipogenesis.[2]
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15 - 104 |
| DU-145 | Prostate | ~15 - 104 |
| SW620 | Colorectal | ~15 - 104 |
| HT29 | Colorectal | ~15 - 104 |
| HOP-62 | Lung | ~15 - 104 |
| NCI-H23 | Lung | ~15 - 104 |
Data sourced from multiple publications.[1][2][6]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of LXR Target Genes
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, SREBP-1c, SCD1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
SR9243 vehicle solution optimization
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SR9243 in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and application of this LXR inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist.[1][2][3][4] Its primary mechanism of action is to suppress the transcriptional activity of both LXRα and LXRβ. By acting as an inverse agonist, this compound induces the recruitment of corepressors to LXR, leading to the downregulation of LXR target genes.[1][2] This results in the inhibition of key metabolic pathways that are often dysregulated in cancer, such as the Warburg effect (aerobic glycolysis) and lipogenesis.[5][6]
Q2: What are the main research applications of this compound?
This compound is primarily investigated for its anti-tumor properties across various cancer types.[1][2] It has been shown to reduce cancer cell viability, induce apoptosis, and inhibit tumor growth in preclinical models without causing significant weight loss, hepatotoxicity, or inflammation.[1][5] Its ability to modulate cellular metabolism also makes it a valuable tool for studying the roles of glycolysis and lipogenesis in cancer biology. Additionally, this compound has been explored in the context of nonalcoholic steatohepatitis (NASH), where it has demonstrated anti-fibrotic and anti-inflammatory effects.[7]
Q3: What is the recommended solvent for dissolving this compound for in vitro studies?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1] It is important to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound. For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[2]
Q4: How should this compound stock solutions be stored?
For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[2]
Troubleshooting Guides
Vehicle Solution Preparation and Optimization for In Vivo Studies
Problem: My this compound is precipitating out of the vehicle solution.
Cause: this compound is a hydrophobic compound with limited aqueous solubility. Precipitation can occur if the vehicle composition is not optimized for the required concentration or if the preparation procedure is not followed correctly.
Solution:
-
Use the recommended standard vehicle: A commonly used and effective vehicle for intraperitoneal (i.p.) injection of this compound is a mixture of 10% DMSO, 10% Tween-80, and 80% sterile water or saline.[6][8]
-
Proper mixing procedure is critical:
-
First, dissolve the required amount of this compound powder completely in DMSO. Gentle warming to 37°C or brief sonication can aid dissolution.[1]
-
Next, add the Tween-80 to the this compound/DMSO solution and mix thoroughly.
-
Finally, add the aqueous component (water or saline) drop-wise while continuously vortexing or stirring. This gradual addition is crucial to prevent the compound from crashing out of solution.
-
-
Prepare fresh daily: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[9]
-
Consider vehicle optimization: If precipitation persists, especially at higher concentrations of this compound, you may need to adjust the vehicle composition.
-
Increase Tween-80 concentration: The concentration of Tween-80 can be cautiously increased to improve the solubility of the hydrophobic compound. However, be mindful of potential toxicity associated with higher surfactant concentrations.
-
Alternative surfactants: While Tween-80 is common, other biocompatible surfactants like Poloxamer 188 could be explored as alternatives, though this would require further validation for your specific application.[10]
-
Problem: I am observing toxicity or adverse effects in my animal model that may be related to the vehicle.
Cause: Both DMSO and Tween-80 can have biological effects, especially at higher concentrations.
Solution:
-
Minimize DMSO concentration: The final concentration of DMSO in the injected solution should be kept as low as possible. While 10% is often used, aiming for a lower concentration is always advisable if the compound's solubility allows.[1]
-
Vehicle control group: Always include a vehicle-only control group in your experiments to account for any effects of the solvent and surfactant on the experimental outcomes.
-
Monitor for signs of toxicity: Observe the animals closely for any signs of distress, irritation at the injection site, or other adverse reactions.
In Vitro Assay Troubleshooting
Problem: I am seeing inconsistent results or cytotoxicity in my cell-based assays.
Cause: This could be due to several factors, including the final DMSO concentration, compound precipitation in the culture medium, or instability of the compound.
Solution:
-
Check final DMSO concentration: Ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level, typically ≤ 0.1%.[2] Remember to include a vehicle control with the same final DMSO concentration in your experimental design.
-
Prevent precipitation in media: When diluting the DMSO stock solution into your aqueous cell culture medium, do so with gentle mixing to ensure rapid and even dispersion. Adding the stock solution to a larger volume of pre-warmed media can help prevent localized high concentrations that lead to precipitation.
-
Ensure complete dissolution of stock: Before preparing your working dilutions, ensure that your this compound stock solution in DMSO is completely dissolved. If you observe any crystals, gently warm the vial to 37°C or sonicate briefly.
Data Presentation
Table 1: this compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₂BrNO₄S₂ | [1][4] |
| Molecular Weight | 626.62 g/mol | [1][4] |
| CAS Number | 1613028-81-1 | [1][4] |
| Appearance | White to off-white solid | [2] |
Table 2: Recommended Solvents and Vehicle Formulations
| Application | Solvent/Vehicle | Concentration | Notes | Reference |
| In Vitro Stock | DMSO | ≥20 mg/mL (with sonication) | Use high-purity, anhydrous DMSO. | [1] |
| In Vivo (i.p.) | 10% DMSO, 10% Tween-80, 80% Water/Saline | 30-60 mg/kg | Prepare fresh daily. | [8][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (30 mg/kg)
-
Calculate the required amount of this compound: For a 25g mouse receiving a 30 mg/kg dose in a 100 µL injection volume, you will need 0.75 mg of this compound per mouse.
-
Prepare the vehicle components:
-
DMSO
-
Tween-80
-
Sterile 0.9% saline
-
-
Dissolve this compound in DMSO: For a final volume of 1 mL (to dose multiple mice), weigh out 7.5 mg of this compound and dissolve it in 100 µL of DMSO. Ensure it is fully dissolved.
-
Add Tween-80: Add 100 µL of Tween-80 to the this compound/DMSO solution and mix thoroughly.
-
Add Saline: Add 800 µL of sterile saline drop-wise to the mixture while continuously vortexing.
-
Administration: The final solution will have a concentration of 7.5 mg/mL. Administer 100 µL per 25g mouse for a 30 mg/kg dose via intraperitoneal injection.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Experimental Workflow
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
- 4. Polysorbates and their alternatives - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
SR9243 Technical Support Center: Ensuring Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SR9243 in solution. The following information, presented in a question-and-answer format, directly addresses common issues to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the potential causes?
A1: Loss of this compound activity in solution can stem from several factors, with chemical degradation being a primary concern. Based on the structure of this compound, which contains sulfonamide and thioether functional groups, potential degradation pathways include:
-
Hydrolysis: The sulfonamide group may be susceptible to hydrolysis, particularly under acidic conditions. While many sulfonamides are stable at neutral to alkaline pH, prolonged exposure to acidic microenvironments could lead to cleavage of the sulfonamide bond.[1][2]
-
Oxidation: The thioether linkage in this compound could be prone to oxidation, forming sulfoxides or sulfones, which would alter the molecule's biological activity.[3][4]
-
Photodegradation: Aromatic bromine compounds and sulfonamides can be sensitive to light, especially UV radiation.[2][5] Exposure to ambient light over time can lead to degradation.
Other factors include improper storage, multiple freeze-thaw cycles of stock solutions, and precipitation of the compound out of solution.[6][7]
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: To ensure the longevity of your this compound, adhere to the following storage and handling protocols:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO. |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM) | Minimizes the volume of solvent added to experimental media. |
| Aliquoting | Dispense into single-use aliquots | Avoids multiple freeze-thaw cycles that can lead to degradation and precipitation.[6] |
| Storage Temperature | -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage. | Low temperatures slow down chemical degradation processes. |
| Light Protection | Store in amber vials or tubes wrapped in aluminum foil. | Protects the compound from photodegradation.[2] |
Q3: How should I prepare working solutions of this compound for my experiments?
A3: It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock aliquot.[1] Minimize the time the working solution is kept at room temperature or in the incubator before being added to cells. When diluting the DMSO stock solution into aqueous media, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guide: Loss of this compound Activity
If you are experiencing inconsistent results or a loss of this compound's expected biological effect, use the following guide to troubleshoot potential degradation issues.
| Observed Problem | Potential Cause | Recommended Action |
| Diminished or no biological effect in a time-course experiment. | Degradation of this compound in the cell culture medium over the duration of the experiment. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below).2. If degradation is confirmed, consider replenishing the medium with freshly prepared this compound at regular intervals during long-term experiments.[9] |
| Inconsistent results between experimental replicates. | Precipitation of this compound upon dilution into aqueous media. | 1. Visually inspect the medium for any precipitate after adding this compound.2. Ensure thorough mixing immediately after dilution.3. Consider preparing an intermediate dilution in a serum-free medium before adding to the final culture medium. |
| Complete loss of activity from a previously effective stock solution. | Improper storage of the stock solution (e.g., exposure to light, frequent freeze-thaw cycles). | 1. Discard the suspect stock solution.2. Prepare a fresh stock solution from the solid compound.3. Strictly adhere to the recommended aliquoting and storage procedures. |
| Variable results depending on the location of the plate in the incubator. | Uneven exposure to light within the incubator. | 1. Ensure all plates are shielded from direct light exposure.2. If possible, use plates with UV-protective plastic. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound over time in cell-free culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium (the same formulation used in your experiments)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare this compound Spiked Medium: Prepare a solution of this compound in your cell culture medium at the highest concentration you use in your experiments.
-
Incubation: Place the this compound-spiked medium in a sterile container in a 37°C incubator, mimicking your experimental conditions.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 100 µL) of the medium.
-
Sample Quenching & Protein Precipitation: Immediately add a 3-fold excess of cold acetonitrile (300 µL) to the aliquot to stop any further degradation and precipitate proteins from the medium.[10]
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean HPLC vial.
-
HPLC Analysis: Analyze the samples by HPLC. A typical starting method would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid, if needed for better peak shape). Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the compound (a common starting point for aromatic compounds is ~254 nm).
-
Data Analysis: Create a standard curve using known concentrations of this compound. Calculate the concentration of this compound remaining at each time point. Plot the percentage of this compound remaining versus time to determine its stability profile.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present stability data for this compound in two different types of cell culture media. Note: This is hypothetical data for illustrative purposes only.
| Time (hours) | % this compound Remaining in Medium A (e.g., DMEM + 10% FBS) | % this compound Remaining in Medium B (e.g., Serum-Free Medium) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 98.5 |
| 8 | 92.1 | 97.3 |
| 24 | 85.4 | 94.8 |
| 48 | 76.8 | 91.2 |
| 72 | 68.3 | 88.5 |
Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
SR9243 Technical Support Center: Toxicity & Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding SR9243 toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inverse agonist of the Liver X Receptor (LXR).[1] It functions by inducing the interaction between LXR and its corepressor, leading to the downregulation of LXR-mediated gene expression.[1] This primarily affects genes involved in lipogenesis and glycolysis, two metabolic pathways that are often upregulated in cancer cells.[2][3] By inhibiting these pathways, this compound can induce apoptosis (programmed cell death) in malignant cells.[1][2]
Q2: Is this compound toxic to all cell types?
A2: this compound has demonstrated selective toxicity towards cancer cells while showing minimal to no toxicity in non-malignant cells from the same tissues of origin.[2] Studies have shown that while this compound potently reduces the viability of various cancer cell lines, it does not significantly affect non-malignant prostate, colon, or lung cells.[2] This selectivity is attributed to the high dependence of cancer cells on the metabolic pathways (the Warburg effect and de novo lipogenesis) that this compound inhibits.[2][4] Normal cells are typically less reliant on these pathways and can acquire necessary lipids from their environment.[2]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. IC50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines are typically in the nanomolar range. For example, in prostate (PC3, DU-145), colorectal (SW620, HT29), and lung (HOP-62, NCI-H23) cancer cell lines, the IC50 values range from approximately 15 to 104 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15 - 104 |
| DU-145 | Prostate | ~15 - 104 |
| SW620 | Colorectal | ~15 - 104 |
| HT29 | Colorectal | ~15 - 104 |
| HOP-62 | Lung | ~15 - 104 |
| NCI-H23 | Lung | ~15 - 104 |
Data compiled from MTT reduction assays.[1][2]
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for common cell viability and cytotoxicity assays used with this compound, along with troubleshooting for potential issues.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat cells with various concentrations of this compound (and vehicle control, typically DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[5]
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Contaminated MTT reagent.- Phenol (B47542) red in media.- High serum concentration. | - Filter-sterilize the MTT solution.[6]- Use phenol red-free media for the assay.- Reduce serum concentration during the MTT incubation step. |
| Low Signal/Absorbance | - Insufficient cell number.- Short incubation time with MTT.- Incomplete solubilization of formazan. | - Optimize cell seeding density.- Increase incubation time with MTT (up to 4 hours).- Ensure complete mixing after adding the solubilization buffer; visually inspect wells.[5] |
| High Variability Between Replicates | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete mixing of reagents. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.[7]- Pipette up and down gently after adding reagents. |
XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, avoiding a solubilization step.
Experimental Protocol:
-
Cell Seeding & Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent (activation reagent) according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Shake the plate gently and read the absorbance at 450 nm (with a reference wavelength of 630-690 nm).[8]
Troubleshooting Guide: XTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Non-enzymatic reduction of XTT.- Microbial contamination. | - Use freshly prepared XTT working solution.[9]- Ensure sterile technique and check for contamination in the cell culture.[9] |
| Low Signal/Absorbance | - Low cell viability.- Insufficient incubation time. | - Confirm cell health before the assay.- Optimize the incubation time with the XTT reagent for your specific cell line. |
| Precipitate Formation | - XTT reagent not fully dissolved. | - Warm the XTT reagent to 37°C until the solution is clear before preparing the working solution.[9] |
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. It is a common method to quantify cell death.
Experimental Protocol:
-
Cell Seeding & Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Reading: Add the stop solution (if required by the kit) and read the absorbance at the recommended wavelength (typically 490 nm).[10][11]
Troubleshooting Guide: LDH Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Spontaneous Release | - Cells are not healthy or are overgrown.- Mechanical stress during handling. | - Use cells in the exponential growth phase.- Handle the plate gently and avoid excessive pipetting. |
| Low Maximum Release | - Incomplete cell lysis. | - Ensure the lysis buffer is added correctly and mixed thoroughly. Increase incubation time with the lysis buffer if necessary. |
| High Background in Media | - Serum in the media contains LDH. | - Use a low-serum or serum-free medium for the assay period if possible. Always include a media-only background control.[10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: this compound's effect on the AMPK/mTOR/HIF-1α pathway.
Caption: General workflow for cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Liver X Receptors in Cancer Drug Discovery | MDPI [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SR9243 and SR9009 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR9243 and SR9009, two synthetic small molecules often investigated for their potent effects on cellular metabolism and proliferation. While both compounds have demonstrated significant anti-cancer properties in preclinical models, they function through distinct primary mechanisms of action. This document summarizes their efficacy, presents key experimental data in a comparative format, details common experimental protocols, and illustrates their core signaling pathways.
Introduction and Primary Mechanisms of Action
SR9009 (Stenabolic) is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. These proteins are crucial components of the core circadian clock, acting as transcriptional repressors of key clock genes, most notably Bmal1. By activating Rev-Erb, SR9009 enhances this repression, thereby modulating circadian rhythms and impacting metabolic processes, including glucose and lipid metabolism, and mitochondrial biogenesis. Its effects on cell viability in cancer models are often linked to this modulation of core metabolic and cell-cycle pathways.
This compound , in contrast, is primarily characterized as a potent inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. As an inverse agonist, this compound suppresses the basal activity of LXRs, leading to the potent inhibition of de novo lipogenesis and glycolysis, metabolic pathways upon which many cancer cells are heavily dependent (the Warburg effect). This targeted disruption of cancer cell metabolism is the primary driver of its anti-tumor activity.
Interestingly, recent studies suggest that the mechanisms of these compounds may not be entirely exclusive. Some of the effects of SR9009 have been shown to be independent of Rev-Erb, with evidence pointing towards a potential interaction with LXRα. This adds a layer of complexity to their comparison and suggests a potential overlap in their downstream effects.
Comparative In Vitro Efficacy
The cytotoxic effects of this compound and SR9009 have been evaluated across a range of cancer cell lines. This compound generally exhibits high potency, with IC50 values in the nanomolar range for many cancer types. Data for SR9009 shows efficacy in the micromolar range. A direct comparison is challenging due to variations in experimental conditions across different studies, but the available data are summarized below.
| Compound | Target Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | DU-145 | Prostate Cancer | ~15 nM | |
| HOP-62 | Lung Cancer | ~26 nM | ||
| SW620 | Colorectal Cancer | ~40 nM | ||
| PC3 | Prostate Cancer | ~61 nM | ||
| NCI-H23 | Lung Cancer | ~72 nM | ||
| HT29 | Colorectal Cancer | ~104 nM | ||
| SR9009 | H69 (chemosensitive) | Small-Cell Lung Cancer | ~10 µM | |
| H69AR (chemoresistant) | Small-Cell Lung Cancer | ~20 µM | ||
| H446 (chemosensitive) | Small-Cell Lung Cancer | ~5 µM | ||
| H446DDP (chemoresistant) | Small-Cell Lung Cancer | ~10 µM | ||
| T98G | Glioblastoma | Significant viability reduction at 20-40 µM | ||
| HepG2 | Liver Cancer | Significant viability reduction at 40 µM |
Comparative In Vivo Efficacy
Both molecules have demonstrated the ability to inhibit tumor growth in xenograft models. This compound has been shown to potently reduce tumor volume in colon and prostate cancer models without causing significant weight loss or hepatotoxicity. SR9009 has also shown marked tumor growth inhibition in small-cell lung cancer models.
| Compound | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |
| This compound | SW620 (Colon Cancer) | 30 mg/kg & 60 mg/kg, i.p. | Dose-dependent reduction in tumor volume. | |
| DU-145 (Prostate Cancer) | Not specified | Potent reduction in tumor growth. | ||
| SR9009 | H69AR (SCLC) | 50 mg/kg, i.p., every 2 days | Marked tumor growth inhibition. | |
| H446DDP (SCLC) | 50 mg/kg, i.p., every 2 days | Marked tumor growth inhibition. |
Signaling Pathways
The distinct primary targets of this compound and SR9009 result in the modulation of different signaling cascades to achieve their anti-cancer effects.
Figure 1. SR9009 Signaling Pathway.
SR9009 acts as an agonist for Rev-Erbα/β, enhancing the recruitment of the NCoR/HDAC3 corepressor complex. This complex then represses the transcription of target genes, most notably the core clock component BMAL1, leading to widespread changes in metabolic and cell cycle gene expression.
Figure 2. this compound Signaling Pathway.
This compound acts as an inverse agonist on LXRα/β, suppressing the receptor's basal transcriptional activity. This leads to the downregulation of key genes involved in de novo lipogenesis, such as SREBP-1c, FASN, and SCD1, as well as genes promoting glycolysis. By cutting off these critical metabolic supplies, this compound selectively induces apoptosis in cancer cells.
Key Experimental Protocols
The following are generalized protocols for common assays used to evaluate the efficacy of compounds like this compound and SR9009. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Cell Viability Assay (MTT/WST-1)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or SR9009 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a typical workflow for assessing anti-tumor efficacy in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Figure 3. General Workflow for a Xenograft Study.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS, often mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the compound for injection. For example, dissolve this compound in a vehicle such as 10% DMSO and 90% Corn Oil. Administer the compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors. Tissues can be fixed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or snap-frozen for molecular analysis (e.g., qPCR, Western blot).
Summary and Conclusion
This compound and SR9009 are potent anti-cancer agents that operate through distinct, though potentially overlapping, molecular pathways.
-
This compound acts as an LXR inverse agonist , demonstrating high potency (often in the nanomolar range) by suppressing lipogenesis and glycolysis, which are essential for cancer cell survival and proliferation.
-
SR9009 functions as a Rev-Erb agonist , modulating the circadian clock and core metabolic pathways. Its efficacy in cancer models is typically observed in the micromolar range, and its utility may be impacted by poor oral bioavailability.
The choice between these compounds for research depends on the specific biological question. This compound offers a direct and potent tool for investigating the role of LXR and metabolic reprogramming (specifically lipogenesis and the Warburg effect) in cancer. SR9009 is the compound of choice for studying the intersection of the circadian clock and cancer biology. The emerging evidence of Rev-Erb-independent effects of SR9009 warrants careful interpretation of results and further investigation. Both molecules represent valuable tools for dissecting the metabolic vulnerabilities of cancer and developing novel therapeutic strategies.
Validating SR9243 Target Engagement: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the target engagement of SR9243, a potent inverse agonist of the Liver X Receptor (LXR). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against alternative LXR modulators, supported by experimental data and detailed protocols.
This compound and the Liver X Receptor Signaling Pathway
This compound exerts its effects by directly binding to LXRα and LXRβ. This binding event promotes the recruitment of corepressor proteins (e.g., NCoR and SMRT) to the LXR, which in turn suppresses the transcription of LXR target genes.[1][2] Key downstream effects include the inhibition of glycolysis and lipogenesis, metabolic pathways often dysregulated in cancer.[2][3]
Caption: this compound signaling pathway.
Experimental Workflow for Validating Target Engagement
A robust validation of this compound target engagement employs a tiered approach, beginning with direct biochemical assays and progressing to cellular and phenotypic assessments.
Caption: Experimental workflow for target engagement.
Performance Comparison: this compound vs. Alternative LXR Modulators
The following tables provide a comparative summary of this compound and other LXR modulators in key target engagement assays.
Table 1: LXR Luciferase Reporter Assay
This assay quantifies a compound's ability to modulate LXR-dependent gene transcription.
| Compound | Class | Target(s) | Potency (IC50/EC50) | Cell Line |
| This compound | Inverse Agonist | LXRα, LXRβ | ~15-104 nM (IC50)[1][2][4] | HEK293, Cancer Cell Lines |
| SR9238 | Inverse Agonist | LXRα, LXRβ | Potent, specific values not detailed[2] | - |
| GW3965 | Agonist | LXRα, LXRβ | ~180 nM (EC50) | HEK293 |
| T0901317 | Agonist | LXRα, LXRβ | ~20 nM (EC50) | HEK293 |
Table 2: TR-FRET LXR Corepressor Recruitment Assay
This assay directly measures the recruitment of corepressor peptides to the LXR ligand-binding domain.
| Compound | Effect on NCoR/SMRT Recruitment to LXRα/β |
| This compound | Enhanced recruitment[2] |
| T0901317 (Agonist) | No enhanced recruitment[2] |
Table 3: Downstream Target Gene Expression
This table summarizes the effects on the expression of well-established LXR target genes.
| Compound | Effect on Lipogenic Gene Expression (e.g., FASN, SCD1) |
| This compound | Repression[2][5] |
| GW3965 | Induction[3] |
| T0901317 | Induction[3][6] |
Key Experimental Protocols
LXR Luciferase Reporter Assay
Objective: To quantify the inverse agonist activity of this compound on LXR-mediated transcription.
Methodology:
-
HEK293T cells are co-transfected with an LXR expression vector (α or β), an LXRE-driven firefly luciferase reporter construct, and a Renilla luciferase control vector.
-
24 hours post-transfection, cells are treated with a dose range of this compound, an LXR agonist (e.g., T0901317) as a positive control, and a vehicle control (DMSO).
-
After 18-24 hours of incubation, cell lysates are prepared.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
Firefly luciferase values are normalized to Renilla luciferase values to control for transfection efficiency and cell number.
-
IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to LXR within a cellular context.
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
The cell suspension is divided into aliquots and heated to a range of temperatures for 3 minutes, followed by cooling.[7][8]
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble LXR in the supernatant is quantified by Western blot or ELISA.[9][10]
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization upon binding.
Western Blot for Downstream Target Proteins
Objective: To measure the impact of this compound on the protein levels of LXR target genes.
Methodology:
-
Cells are treated with this compound or control compounds for 24-48 hours.
-
Total protein is extracted, and concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for LXR target proteins (e.g., FASN, SCD1) and a loading control (e.g., GAPDH, β-actin).[11][12]
-
Following incubation with HRP-conjugated secondary antibodies, the signal is detected via chemiluminescence.[11]
-
Band intensities are quantified, and target protein levels are normalized to the loading control.
Logical Framework for a Comparative Study
A systematic comparison of LXR modulators is essential for contextualizing the activity of this compound.
Caption: Logical flow for a comparative study.
References
- 1. LXR reporter luciferase assay [bio-protocol.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
SR9243: A Comparative Guide to a Novel LXR Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic Liver X Receptor (LXR) inverse agonist, SR9243, with relevant alternative compounds. The information presented is based on preclinical data and is intended to aid in the design and interpretation of research studies.
Introduction to this compound
This compound is a potent and systemically active small molecule that functions as an inverse agonist of the Liver X Receptors, LXRα and LXRβ.[1] Unlike LXR agonists which activate the receptor, this compound suppresses the basal transcriptional activity of LXRs.[2] This leads to the enhanced recruitment of corepressor proteins to LXR target gene promoters, resulting in the downregulation of genes involved in key metabolic pathways, notably lipogenesis and glycolysis.[2] This unique mechanism of action has positioned this compound as a valuable tool for investigating the role of LXR in various disease models, particularly in oncology and metabolic diseases.[3][4]
Comparative Analysis of this compound and Alternatives
This compound vs. SR9238: A Focus on Pharmacokinetics
This compound was developed from the scaffold of SR9238, an earlier LXR inverse agonist.[1] The primary distinction between these two molecules lies in their pharmacokinetic profiles. SR9238 is characterized by its liver-selective action due to a rapidly metabolized ester moiety, which limits its systemic exposure.[1] In contrast, this compound was specifically designed to be more stable, providing systemic activity.[1]
| Feature | This compound | SR9238 | Reference(s) |
| Mechanism of Action | LXR Inverse Agonist | LXR Inverse Agonist | [1][5] |
| Potency (IC50) | LXRα/β: Potent at nM concentrations | LXRα: 214 nM, LXRβ: 43 nM | [5][6] |
| Pharmacokinetics | Systemic exposure | Liver-selective | [1][7] |
| Primary Application | Systemic diseases (e.g., cancer, widespread inflammation) | Liver-specific diseases (e.g., hepatic steatosis) | [1][8] |
This compound vs. LXR Agonists: A Tale of Opposing Actions
The functional difference between an LXR inverse agonist like this compound and LXR agonists is crucial. While both modulate LXR activity, they elicit opposite downstream effects. LXR agonists, such as T0901317 and GW3965, activate LXR, leading to the upregulation of genes involved in cholesterol efflux and fatty acid synthesis. In contrast, this compound represses the expression of many of these same genes.
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inverse agonism of LXR. This action directly impacts the transcription of LXR target genes. Additionally, recent research has uncovered a role for this compound in modulating other signaling pathways, particularly in the context of inflammation.
Caption: LXR signaling pathway modulation by this compound.
In macrophages, this compound has been shown to modulate glycolytic metabolism through the AMPK/mTOR/HIF-1α pathway.[4]
Caption: this compound's effect on the AMPK/mTOR/HIF-1α pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability.
Materials:
-
Cancer cell lines (e.g., SW620, PC-3)
-
96-well plates
-
Complete cell culture medium
-
This compound or alternative compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of LXR target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., SREBF1, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]
Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the protein levels of key signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells and then lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[4]
Conclusion
This compound is a valuable research tool for investigating the roles of LXR in health and disease. Its inverse agonist activity, leading to the suppression of glycolysis and lipogenesis, offers a distinct mechanism of action compared to LXR agonists. The choice between this compound and its liver-selective precursor, SR9238, will depend on the specific research question and the desired systemic or organ-specific effects. The provided protocols offer a starting point for the in vitro validation and characterization of this compound and other LXR modulators.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rev-Erb Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of circadian rhythm and metabolic disease research, Rev-Erb antagonists have emerged as critical tools. These molecules offer the potential to modulate the core clock machinery and influence a wide array of physiological processes. This guide provides an objective, data-driven comparison of key Rev-Erb antagonists, focusing on their performance, underlying mechanisms, and the experimental protocols necessary for their evaluation.
The nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are transcriptional repressors that play a pivotal role in the molecular circadian clock.[1][2][3] They act by recruiting co-repressor complexes to the regulatory regions of target genes, including the core clock component Bmal1.[2][4][5] Antagonizing Rev-Erb function, therefore, leads to the de-repression of these target genes, offering a therapeutic avenue for a variety of disorders, from metabolic syndromes to cancer.[1][2] This guide focuses on a comparative analysis of prominent Rev-Erb antagonists: SR8278, GSK1362, and ARN5187.
Performance Comparison of Rev-Erb Antagonists
The efficacy and potency of Rev-Erb antagonists are typically assessed through a variety of in vitro assays. These assays measure the ability of the compounds to inhibit the transcriptional repression mediated by Rev-Erbα and Rev-Erbβ. The following table summarizes key quantitative data for the selected antagonists.
| Compound | Target(s) | Assay Type | IC50/EC50 | Cell Line | Reference |
| SR8278 | Rev-Erbα/β | Bmal1-luciferase reporter | EC50 = 0.47 µM (Rev-Erbα) | HEK293 | [4] |
| Rev-Erbα/β | Gal4 co-transfection | - | HEK293 | [1] | |
| GSK1362 | Rev-Erbα/β | Bmal1-luciferase reporter | Dose-dependent increase | HEK293 | [2] |
| Rev-Erbα | FRET assay (NCoR1/SMRT2 interaction) | Inhibits interaction | - | [2] | |
| ARN5187 | Rev-Erbβ | RORE-driven luciferase reporter | Concentration-dependent increase | - | [2] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 is the half-maximal effective concentration. A lower value generally indicates higher potency. FRET stands for Förster Resonance Energy Transfer.
Pharmacokinetic Properties
The therapeutic potential of a drug candidate is heavily influenced by its pharmacokinetic profile. While in-depth comparative data is limited, available information on the pharmacokinetics of these antagonists is summarized below.
| Compound | Key Pharmacokinetic Parameters | Species | Reference |
| SR8278 | Poor pharmacokinetic properties, very short elimination half-life (~0.17 h) | Not specified | [1] |
| GSK1362 | Poor predicted pharmacokinetic profile | Not specified | [6] |
| ARN5187 | Data not available | - | - |
Signaling Pathways and Mechanisms of Action
Rev-Erb antagonists function by disrupting the normal repressive activity of the Rev-Erb proteins. The canonical pathway involves the recruitment of the NCoR-HDAC3 co-repressor complex to Rev-Erb bound to Rev-Erb response elements (ROREs) on the DNA. Antagonists interfere with this process, leading to the derepression of target gene transcription.
Figure 1: Mechanism of Action of Rev-Erb Antagonists.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for key assays are provided below.
Bmal1-Luciferase Reporter Assay
This assay is a cornerstone for assessing the functional activity of Rev-Erb modulators by measuring their effect on the transcription of a key Rev-Erb target gene, Bmal1.
a. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.[4]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Seed cells in 96-well plates to reach 70-80% confluency on the day of transfection. Co-transfect cells with a Bmal1-luciferase reporter plasmid, a Rev-Erbα or Rev-Erbβ expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the Rev-Erb antagonist (e.g., SR8278, GSK1362) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
c. Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the antagonist concentration to determine the EC50 value.
Figure 2: Bmal1-Luciferase Reporter Assay Workflow.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method allows for the quantification of changes in the mRNA levels of Rev-Erb target genes following antagonist treatment, providing direct evidence of target engagement in a cellular context.
a. Cell Culture and Treatment:
-
Cell Line: HepG2 (human hepatoma) cells are a suitable model as they endogenously express Rev-Erb.[4]
-
Culture and Treatment: Culture HepG2 cells to 80-90% confluency in 6-well plates. Treat the cells with the desired concentrations of Rev-Erb antagonists or vehicle control for a specified time (e.g., 24 hours).
b. RNA Isolation and cDNA Synthesis:
-
Following treatment, harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
c. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., BMAL1, PER2, NR1D2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Rev-Erb-NCoR Interaction
This technique is used to investigate the protein-protein interaction between Rev-Erb and its co-repressor NCoR, and to assess how this interaction is affected by antagonist treatment.
a. Cell Lysis and Protein Extraction:
-
Culture and treat cells (e.g., HEK293 cells overexpressing tagged Rev-Erbα and NCoR) with the Rev-Erb antagonist or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
b. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tagged Rev-Erbα overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
c. Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against both Rev-Erbα and NCoR, followed by incubation with appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated NCoR in the antagonist-treated sample compared to the control indicates that the antagonist disrupts the Rev-Erbα-NCoR interaction.
Figure 3: Co-Immunoprecipitation Workflow.
Conclusion
The landscape of Rev-Erb antagonists is continually evolving, with compounds like SR8278, GSK1362, and ARN5187 offering distinct profiles. SR8278, the first-in-class antagonist, serves as a valuable research tool despite its pharmacokinetic limitations.[1][4] GSK1362 presents as a selective inverse agonist, while ARN5187 exhibits a unique profile with its dual activity as a Rev-Erbβ antagonist and autophagy inhibitor.[2] The choice of antagonist will ultimately depend on the specific research question, experimental system, and desired in vitro or in vivo application. The provided data and protocols offer a robust framework for the comparative evaluation of these and future Rev-Erb antagonists, paving the way for a deeper understanding of circadian biology and the development of novel therapeutics.
References
- 1. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Circadian Nuclear Receptors REV-ERBα and REV-ERBβ in Human Osteosarcoma Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NR1D1 in organ injury: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating SR9243 Effects on Gene Expression
For researchers and drug development professionals, understanding the precise molecular impact of novel compounds is paramount. SR9243, a potent synthetic ligand, has emerged as a key tool for probing the intricate networks of metabolic and inflammatory gene regulation. This guide provides an objective comparison of this compound with alternative compounds, supported by experimental data, and offers detailed protocols for validating its effects on gene expression.
This compound functions as a Liver X Receptor (LXR) inverse agonist .[1][2] Unlike LXR agonists which activate the receptor to promote the transcription of genes involved in cholesterol efflux and fatty acid metabolism, this compound binds to LXR (both LXRα and LXRβ isoforms) and enhances the recruitment of corepressor proteins.[3] This action suppresses the basal transcriptional activity of LXR, leading to the downregulation of key genes involved in lipogenesis and glycolysis.[4][5] This mechanism makes this compound a valuable agent for studying diseases characterized by metabolic dysregulation, such as cancer and nonalcoholic steatohepatitis (NASH).[5][6]
Comparison with Alternative LXR Modulators
The effects of this compound can be benchmarked against other compounds that modulate the LXR signaling pathway. Key comparators include SR9238, another LXR inverse agonist, and LXR-623, an LXR agonist.
| Feature | This compound | SR9238 | LXR-623 |
| Compound Type | LXR Inverse Agonist | LXR Inverse Agonist | LXR Agonist (LXRα partial / LXRβ full) |
| Primary Mechanism | Stabilizes LXR-corepressor interaction, repressing basal gene transcription.[1][3] | Stabilizes LXR-corepressor interaction, repressing basal gene transcription.[7][8] | Promotes LXR-coactivator interaction, activating gene transcription.[9] |
| Key Target Genes | Downregulates lipogenic genes (e.g., FASN, SREBP1c, SCD1).[6][10] | Downregulates lipogenic genes (e.g., Fasn, Srebp1c).[8][11] | Upregulates cholesterol efflux genes (e.g., ABCA1, ABCG1).[12][13] |
| Reported IC50 | LXRα: ~210 nM, LXRβ: ~40 nM (in co-transfection assays).[3] | LXRα: 214 nM, LXRβ: 43 nM.[7][8] | Not applicable (agonist). |
| Key Applications | Systemic studies of anti-cancer and anti-NASH activity.[4][6] | Liver-selective studies of hepatic steatosis and NASH.[11][14][15] | Studies on reverse cholesterol transport and atherosclerosis.[13] |
| Systemic Exposure | Designed for systemic exposure.[6] | Designed for liver-selective exposure due to rapid metabolism.[6] | Systemically active and crosses the blood-brain barrier.[15] |
Supporting Experimental Data: Gene Expression Analysis
The following table summarizes the observed effects of this compound and its alternatives on the mRNA expression of key LXR target genes as measured by quantitative real-time PCR (qRT-PCR) in various experimental models.
| Compound | Target Gene | Cell Type / Model | Observed Effect on mRNA Expression |
| This compound (0.1 µM) | SREBP1, FASN, SCD1 | ccRCC Cancer Cells | Significant Downregulation[10] |
| This compound (30 mg/kg) | CD68, TNF-α, IL-1β, IL-6 | Mouse Model of NASH | Significant Downregulation[4] |
| SR9238 | Fasn, Srebp1c | Mouse Liver | Significant Downregulation[8] |
| SR9238 | Srebf1, Scd1, Cd36 | Mouse Liver | Significant Downregulation[1][11] |
| LXR-623 (50 mg/kg/day) | ABCA1 | Monkey Peripheral Blood | ~2.5-fold Increase[12] |
| LXR-623 (50 mg/kg/day) | ABCG1 | Monkey Peripheral Blood | ~6-fold Increase[12] |
Visualizing the Molecular Pathway and Experimental Workflow
To clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: LXR signaling pathway modulation by inverse agonists vs. agonists.
Caption: Experimental workflow for validating compound effects on gene expression.
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible results. The following are generalized protocols for key experiments.
Cell Culture and Compound Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, HT29, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Compound Preparation: Prepare stock solutions of this compound and alternative compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Make fresh serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the compound or a vehicle control (medium with the same final concentration of DMSO, typically <0.1%).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
RNA Extraction and Reverse Transcription
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 1 mL of a lysis reagent like TRIzol® directly to each well of a 6-well plate and scrape to collect the cell lysate.[16]
-
RNA Isolation: Perform RNA isolation according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.[16]
-
RNA Quantification and Quality Check: Resuspend the final RNA pellet in RNase-free water. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A RIN value >8 is recommended for RNA-Seq.
-
Reverse Transcription (cDNA Synthesis): For qRT-PCR, convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.[17][18]
Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest (e.g., FASN, SREBP1c, and a housekeeping gene like GAPDH or ACTB), and a SYBR Green master mix.[19]
-
Thermocycling: Run the plate in a real-time PCR machine. A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[19]
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control group.[18]
Western Blot Analysis
-
Protein Extraction: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a specific primary antibody against the protein of interest (e.g., FASN, SREBP1, or β-actin as a loading control) overnight at 4°C.[21]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[20] Quantify band intensity using software like ImageJ.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SREBP-1-independent regulation of lipogenic gene expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct gene regulatory programs define the inhibitory effects of liver X receptors and PPARG on cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction of SREBP1 degradation coupled with suppression of SREBP1-mediated lipogenesis impacts the response of EGFR mutant NSCLC cells to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content-assets.jci.org [content-assets.jci.org]
- 19. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential regulation of ABCA1 and ABCG1 gene expressions in the remodeling mouse hippocampus after entorhinal cortex lesion and liver-X receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SR9243: A Comparative Analysis Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-neoplastic activity of the LXR inverse agonist, SR9243. This document provides a comparative analysis of its efficacy, details key experimental protocols, and visualizes the underlying signaling pathways.
This compound is a synthetic small molecule that acts as a potent inverse agonist of the Liver X Receptor (LXR).[1] By binding to LXR, this compound effectively suppresses the transcription of genes involved in crucial metabolic pathways that are often dysregulated in cancer cells, namely the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[1][2][3] This targeted disruption of tumor cell metabolism leads to the induction of apoptosis and a reduction in cancer cell viability, while notably sparing non-malignant cells.[1] This guide provides a cross-validation of these findings in various cancer cell lines, offering a comparative perspective on the broad anti-tumor activity of this compound.
Comparative Efficacy of this compound Across Cancer Cell Lines
The efficacy of this compound has been demonstrated across a panel of cancer cell lines originating from different tissues, including prostate, colorectal, and lung cancer. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, highlight its nanomolar efficacy in reducing cancer cell viability.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | ~15-104 |
| DU-145 | Prostate Cancer | ~15-104 |
| SW620 | Colorectal Cancer | ~15-104 |
| HT29 | Colorectal Cancer | ~15-104 |
| HOP-62 | Lung Cancer | ~15-104 |
| NCI-H23 | Lung Cancer | ~15-104 |
Table 1: Comparative IC50 values of this compound in various cancer cell lines as determined by MTT reduction assays. Data indicates a potent reduction in cancer cell viability at nanomolar concentrations.[1]
Notably, this compound did not reduce the viability of non-malignant cell lines derived from the same tissues (PZ-HPV-7 for prostate, CCD-18Co for colon, and MRC-5 for lung), underscoring its selective toxicity towards cancer cells.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting
Western blotting is used to detect specific proteins in a sample. In the context of this compound, it can be used to assess the expression levels of key proteins in the glycolytic and lipogenic pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, SREBP-1c, SCD1) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes. This technique is crucial for validating the effect of this compound on the transcription of LXR target genes.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., FASN, SREBP1c, SCD1, GCK1, PFK2, LDH).[1][4]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the research process and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Experimental workflow for cross-validating this compound findings.
Signaling pathway of this compound via LXR inverse agonism.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
SR9243 Versus RNAi Knockdown of Rev-Erb: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological agent SR9243 and RNA interference (RNAi) targeting Rev-Erb, two distinct methods for modulating pathways involved in metabolism, inflammation, and circadian rhythm. While this compound is a synthetic inverse agonist of the Liver X Receptor (LXR), its downstream effects intersect with the regulatory functions of Rev-Erb, a key component of the circadian clock. This comparison aims to elucidate the performance of each approach, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Mechanism of Action
This compound is a potent and specific LXR inverse agonist.[1] It binds to LXRα and LXRβ, inducing a conformational change that promotes the recruitment of corepressor proteins. This action represses the transcriptional activity of LXR, leading to the downregulation of LXR target genes involved in lipogenesis and inflammation.[2][3]
RNAi knockdown of Rev-Erb utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically target the messenger RNA (mRNA) of Rev-Erbα (NR1D1) and/or Rev-Erbβ (NR1D2) for degradation. This post-transcriptional gene silencing mechanism effectively reduces the cellular levels of Rev-Erb protein, thereby de-repressing its target genes, which include core clock components and genes involved in metabolic and inflammatory pathways.[4][5]
A key point of intersection between these two approaches is the regulation of Rev-Erbα by LXR. Rev-Erbα has been identified as a direct target gene of LXR, meaning that LXR activation can increase Rev-Erbα expression.[6] Therefore, the inverse agonism of LXR by this compound can indirectly influence the Rev-Erb signaling pathway.
Performance Comparison: Quantitative Data
The following tables summarize the quantitative effects of this compound and Rev-Erb RNAi on key biological processes, compiled from various in vitro and in vivo studies.
Table 1: Effects on Lipogenesis and Lipid Metabolism
| Parameter | This compound Treatment | Rev-Erb RNAi Knockdown | References |
| Gene Expression | |||
| FASN (Fatty Acid Synthase) | Potent reduction in various cancer cell lines (e.g., NCI-H23, DU-145). | Knockdown of REV-ERBβ in C2C12 myoblasts did not significantly alter Fasn expression. | [2][7][8] |
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | Substantial downregulation in multiple cancer cell lines. | Loss-of-function of REV-ERBβ leads to decreased Srebp-1c expression. | [2][7][9] |
| SCD1 (Stearoyl-CoA Desaturase 1) | Significant repression in various cancer cell lines. | Loss-of-function of REV-ERBβ leads to decreased Scd-1 expression. | [2][7][9] |
| Metabolic Output | |||
| Intracellular Triglycerides | Caused a decrease in intracellular triglyceride levels in ccRCC cells. | Rev-erbα/β double knockout mice exhibit marked hepatic steatosis and increased triglyceride levels. | [5][7] |
| Total Cholesterol | Significantly inhibited total cholesterol levels in a mouse model of NASH. | Rev-erbα knockout mice display a dyslipidemic phenotype with elevated VLDL triglyceride levels. | [3][9] |
Table 2: Effects on Inflammation
| Parameter | This compound Treatment | Rev-Erb RNAi Knockdown | References |
| Gene Expression | |||
| IL-6 (Interleukin-6) | Significantly decreased mRNA expression in a dose-dependent manner in RAW264.7 macrophages. | shRNA knockdown of Rev-erbα in THP-1 cells increased the IL-6 mRNA response to LPS. | [4][10] |
| TNF-α (Tumor Necrosis Factor-alpha) | Significantly decreased mRNA expression in the joint tissues of AIA rats. | [10] | |
| iNOS (Inducible Nitric Oxide Synthase) | Reduced mRNA expression in a dose-dependent manner in RAW264.7 macrophages. | [10] | |
| NLRP3 (NLR Family Pyrin Domain Containing 3) | Loss of REV-ERB in BMDMs correlated with an increase in Nlrp3 expression. | [11] | |
| Protein/Cytokine Levels | |||
| IL-1β | Significantly decreased plasma levels in AIA rats. | Loss of REV-ERB in BMDMs correlated with an increase in IL-1β expression. | [10][11] |
| TNF-α | Significantly decreased plasma levels in AIA rats. | [10] | |
| M1 Macrophage Polarization | Reduced the percentage of M1 macrophages from 29.36% to 14.22% (at 20 µM) in LPS/IFN-γ treated RAW264.7 cells. | [12] |
Table 3: Effects on Circadian Clock Gene Expression
| Parameter | This compound Treatment | Rev-Erb RNAi Knockdown | References |
| Gene Expression | |||
| Bmal1 | Not directly reported to be a primary target. | Knockdown of Rev-erbβ in Rev-erbα-null MEFs led to a pronounced decrease in Bmal1 mRNA amplitude and progressive loss of rhythmic expression. | [5][13] |
| Cry1 | Not directly reported to be a primary target. | Knockdown of Rev-erbβ in Rev-erbα-null MEFs did not abrogate the robust rhythm of Cry1 mRNA. | [5][14] |
| Npas2 | Not directly reported to be a primary target. | Loss of Rev-erbβ in a Rev-erbα-null background led to a dramatic derepression of Npas2. | [5] |
Experimental Protocols
Protocol 1: In Vitro Treatment with this compound
This protocol is a general guideline for treating cancer cell lines with this compound. Specific concentrations and incubation times may need to be optimized for different cell lines and experimental endpoints.
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 6-well, 24-well, or 96-well) at a density that will ensure they are in the exponential growth phase and 60-80% confluent at the time of treatment.[15]
-
Culture cells in antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).[15]
-
Incubate at 37°C in a CO2 incubator for 18-24 hours.[15]
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in fresh, serum-free or complete cell culture medium to the desired final concentrations. A vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group should be included.
-
For viability assays, a typical concentration range is 0.01 µM to 10 µM.[2] For gene expression analysis, concentrations of 5, 10, and 20 µM have been used.[12]
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours), depending on the assay.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various analyses, including:
-
Cell Viability Assays: MTT or similar assays.[2]
-
Gene Expression Analysis: RNA extraction followed by quantitative real-time PCR (qRT-PCR).[7][10]
-
Protein Analysis: Western blotting.[7]
-
Metabolic Assays: Measurement of intracellular lipids or inflammatory cytokines in the culture supernatant.[7][10]
-
-
Protocol 2: In Vitro RNAi Knockdown of Rev-Erb
This protocol provides a general procedure for siRNA-mediated knockdown of Rev-Erb in cell lines, such as hepatocytes or macrophages. Optimization of siRNA concentration and transfection reagent volume is crucial for each cell type.
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complex:
-
This protocol uses a forward transfection method. For each well to be transfected:
-
Solution A: Dilute the Rev-Erb specific siRNA duplex (and a non-targeting control siRNA) to the desired final concentration (e.g., 10-50 nM) in serum-free medium (e.g., Opti-MEM). For a 24-well plate and a final concentration of 10 nM, dilute 3 pmol of siRNA into 100 µL of medium.[16]
-
Solution B: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions. For a 24-well plate, this might be 1-3 µL of reagent in a specified volume of medium.[16]
-
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[16][17]
-
-
Transfection:
-
Add the siRNA-lipid complex mixture dropwise to each well containing the cells and medium.[17]
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection and Analysis:
-
The duration of incubation before analysis depends on the stability of the target mRNA and protein. Typically, cells are harvested 24-72 hours post-transfection.
-
Validation of Knockdown: Assess the reduction in Rev-Erb mRNA and protein levels using qRT-PCR and Western blotting, respectively. A knockdown efficiency of >70% is generally considered successful.
-
Functional Assays: Perform experiments to measure the biological consequences of Rev-Erb knockdown, such as changes in the expression of target genes (Bmal1, Cry1), lipid accumulation, or cytokine secretion.[4][5]
-
Signaling Pathways and Experimental Workflows
Rev-Erb Signaling Pathway
The following diagram illustrates the central role of Rev-Erb in the circadian clock's negative feedback loop and its influence on metabolic and inflammatory gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor REV-ERBα mediates circadian regulation of innate immunity through selective regulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Receptor Rev-erbα Is a Liver X Receptor (LXR) Target Gene Driving a Negative Feedback Loop on Select LXR-Induced Pathways in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SR-9243 ameliorates rheumatoid arthritis by modulating glycolysis in macrophages | BioWorld [bioworld.com]
- 13. Differential control of Bmal1 circadian transcription by REV-ERB and ROR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. genscript.com [genscript.com]
Safety Operating Guide
Proper Disposal of SR9243: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of SR9243, a selective liver X receptor (LXR) inverse agonist. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
This compound is a halogenated organic compound, specifically a brominated sulfonamide.[1] This classification dictates the stringent disposal requirements necessary to prevent the formation of persistent and toxic byproducts. The core principle for the disposal of this compound is its treatment as hazardous chemical waste, with a specific focus on the guidelines for halogenated organic compounds.
Key Disposal Principles
The disposal of this compound must align with established guidelines for hazardous waste management. The fundamental principles include:
-
Waste Minimization: Design experimental protocols to use the smallest necessary quantities of this compound to reduce waste generation.
-
Segregation: It is crucial to collect halogenated organic compounds like this compound separately from non-halogenated waste streams.[2][3][4] This is because halogenated waste often requires high-temperature incineration for safe disposal.[2]
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled. Waste should be stored in designated, secure areas away from incompatible materials.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Name | N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide | [1] |
| Molecular Formula | C₃₁H₃₂BrNO₄S₂ | [1] |
| Molecular Weight | 626.62 g/mol | [1] |
| Solubility | Soluble to 20 mM in DMSO | |
| Storage | Store at +4°C | |
| CAS Number | 1613028-81-1 | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile rubber is a suitable option).
2. Waste Segregation:
-
At the point of generation, immediately segregate waste containing this compound into a designated "Halogenated Organic Waste" stream.
-
Do not mix with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste.[3][4]
3. Waste Collection and Containerization:
-
Use a dedicated, compatible waste container for this compound waste. The original product container is often a suitable choice.[4]
-
The container must be in good condition, with a secure, leak-proof cap.[3]
-
If preparing solutions, such as with DMSO, the entire solution should be disposed of as halogenated waste.
4. Labeling of Waste Containers:
-
Label the waste container clearly with the words "Hazardous Waste" and "Halogenated Organic Waste".[2][5]
-
List all contents of the container, for example, "Waste: this compound in DMSO".[5]
-
Ensure the label is legible and securely affixed to the container.
5. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[2]
-
The storage area should be well-ventilated and away from heat sources or incompatible chemicals.[3]
6. Disposal:
-
Under no circumstances should this compound waste be disposed of down the drain or by evaporation. [3][4]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathway of this compound as an LXR inverse agonist.
References
Navigating the Safe Handling of SR9243: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with the potent LXR inverse agonist SR9243, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and build deep trust in chemical handling best practices.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough understanding and implementation of safety measures are critical due to its potent biological activity. The following personal protective equipment is mandatory to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Skin and Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
| Impervious Clothing (optional) | Consider for large-scale operations or where significant contamination is possible. | |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining safety and compound integrity.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated receiving area.
-
Verify that the container is properly labeled and sealed.
-
-
Storage:
-
Store this compound in a tightly closed container.
-
Recommended storage temperatures are:
-
Short-term (weeks): 4°C
-
Long-term (months to years): -20°C or -80°C
-
-
Store in a dry and well-ventilated place.
-
-
Preparation of Solutions:
-
All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Use a calibrated analytical balance to weigh the compound.
-
This compound is soluble in DMSO.[1] For example, it is soluble up to 20 mg/mL in DMSO, though ultrasonic assistance may be needed.[1]
-
Prepare stock solutions in a fume hood, ensuring all equipment is clean and dry.
-
-
Experimental Use:
-
Always wear the full complement of recommended PPE during experimental procedures.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
After handling, wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation of Waste:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, vials, and paper towels) should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.
-
-
Disposal Procedure:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocol Reference: In Vitro Cell Viability Assay
The following is a generalized protocol based on methodologies cited in the literature for assessing the effect of this compound on cancer cell lines.
Protocol for Assessing Cell Viability:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Use a suitable method to determine cell viability, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from initial receipt to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
